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  • Product: 2-Chloroimidazoline sulfate
  • CAS: 54255-12-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloroimidazoline Sulfate (CAS 54255-12-8): Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties of 2-chloroimidazoline sulfate (CAS 54255-12-8), a key intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-chloroimidazoline sulfate (CAS 54255-12-8), a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes known information and provides expert insights based on related chemical structures and established scientific principles.

Introduction

2-Chloroimidazoline sulfate, with the CAS number 54255-12-8, is a heterocyclic organic compound. It is recognized as a crucial starting material in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a parent API for Brimonidine[1]. The presence of the reactive 2-chloroimidazoline moiety makes it a versatile building block for the construction of more complex molecular architectures. Understanding its chemical and physical properties is paramount for its effective and safe use in research and development.

Chemical Identity and Structure

The fundamental characteristics of 2-chloroimidazoline sulfate are summarized in the table below.

PropertyValueSource
CAS Number 54255-12-8[1]
Molecular Formula C₃H₇ClN₂O₄S[1]
Molecular Weight 202.61 g/mol [1]
Synonyms 2-chloro-4,5-dihydro-1H-imidazole sulfate[1]
Purity >98% (Commercially available)[1]
SMILES Code OS(O)(=O)=O.ClC1=NCCN1[1]

The structure consists of a 4,5-dihydro-1H-imidazole ring chlorinated at the 2-position, present as a sulfate salt. This salt formation generally enhances the stability and handling properties of the parent amine.

Physical Properties

Detailed experimental data on the physical properties of 2-chloroimidazoline sulfate are not extensively reported. However, based on the properties of related imidazole compounds and general chemical principles, the following can be inferred:

PropertyPredicted/Inferred ValueBasis for Inference
Appearance White to off-white solidGeneral appearance of similar organic salts.
Melting Point Not available. Likely to decompose upon heating.Sulfate salts of organic amines often have high melting points and may decompose before melting. The related compound, 2-chloro-1H-imidazole, has a melting point of 165-170 °C.
Boiling Point Not applicable. Decomposes at high temperatures.As a salt, it is non-volatile and will decompose before boiling.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol. Limited solubility in non-polar organic solvents.The sulfate salt form increases polarity, favoring solubility in polar solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

To provide a framework for researchers, a standard protocol for determining the solubility of 2-chloroimidazoline sulfate is outlined below. This self-validating system ensures accurate and reproducible results.

  • Preparation of Saturated Solution: Add an excess amount of 2-chloroimidazoline sulfate to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Chemical Properties and Reactivity

The chemical behavior of 2-chloroimidazoline sulfate is primarily dictated by the 2-chloroimidazoline ring.

  • Reactivity of the Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic substitution. This is a key feature that allows for the derivatization of the imidazole ring, making it a valuable synthetic intermediate. For instance, it can react with various nucleophiles such as amines, thiols, and alkoxides to introduce new functional groups.

  • Stability: As a sulfate salt, the compound is expected to be more stable and less volatile than its free base form. However, like many organic compounds, it may be sensitive to high temperatures, strong oxidizing agents, and extreme pH conditions.

  • Hydrolysis: The imidazoline ring may be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to ring-opening.

Synthesis and Characterization

While the specific industrial synthesis of 2-chloroimidazoline sulfate is often proprietary, a general understanding can be derived from the synthesis of related 2-chloro-imidazoles. A plausible synthetic pathway could involve the chlorination of an appropriate imidazoline precursor.

Conceptual Synthesis Workflow

G cluster_0 Step 1: Imidazoline Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Salt Formation A Precursor (e.g., Ethylenediamine derivative) C Imidazoline Intermediate A->C Reaction B Cyclization Reagent B->C D Imidazoline Intermediate F 2-Chloroimidazoline D->F Chlorination E Chlorinating Agent (e.g., SOCl2, POCl3) E->F G 2-Chloroimidazoline I 2-Chloroimidazoline Sulfate G->I Acid-Base Reaction H Sulfuric Acid (H2SO4) H->I

Caption: A generalized three-step workflow for the synthesis of 2-chloroimidazoline sulfate.

Analytical Characterization

To ensure the identity and purity of 2-chloroimidazoline sulfate, a combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and quantifying the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection is suitable due to the presence of the chromophoric imidazoline ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The spectra would show characteristic signals for the protons and carbons of the imidazoline ring and would be influenced by the presence of the electron-withdrawing chloro group.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the cation (2-chloroimidazoline). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for N-H, C-H, C=N, and C-Cl stretching vibrations, as well as the strong, broad absorbances characteristic of the sulfate anion.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water and seek medical attention.

Conclusion

2-Chloroimidazoline sulfate (CAS 54255-12-8) is a valuable chemical intermediate with significant applications in pharmaceutical synthesis. While a comprehensive, publicly available dataset of its physicochemical properties is yet to be established, this guide provides a scientifically grounded overview based on its chemical structure and data from related compounds. For any application, it is imperative for researchers to conduct their own analytical characterization and safety assessments to ensure the quality and safe handling of this compound.

References

  • Capot Chemical. MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. [Link]

  • PubMed. Synthesis, molecular structure, and applications of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate to the synthesis of novel heterocyclic ring systems. [Link]

  • PubMed. Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. [Link]

  • RSC Publishing. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. [Link]

  • PMC. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. [Link]

  • Safety Data Sheet for 4-Chloro-1H-imidazole. (Generic - refer to supplier for specific SDS)
  • Safety Data Sheet for 2-Chloro-1H-imidazole. (Generic - refer to supplier for specific SDS)
  • Safety Data Sheet for 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. (Generic - refer to supplier for specific SDS)

Sources

Exploratory

A Technical Guide to the Mechanism and Application of 2-Chloro-4,5-dihydroimidazoline Sulfate in Organic Synthesis

Abstract This technical guide provides an in-depth exploration of the mechanism of action of 2-chloro-4,5-dihydroimidazoline sulfate, a versatile and reactive electrophilic building block in modern organic synthesis. We...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 2-chloro-4,5-dihydroimidazoline sulfate, a versatile and reactive electrophilic building block in modern organic synthesis. We will dissect the core principles governing its reactivity, focusing on the electronic nature of the 2-chloroimidazoline moiety and the integral role of the sulfate counter-ion. This guide elucidates key reaction pathways, including nucleophilic substitutions with nitrogen, sulfur, and carbon nucleophiles, which are fundamental to the synthesis of a diverse range of heterocyclic compounds. Authored for researchers, scientists, and drug development professionals, this document synthesizes mechanistic theory with practical, field-proven insights, offering detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding of this reagent's synthetic utility.

Introduction: The 2-Chloroimidazoline Scaffold

2-Chloro-4,5-dihydroimidazole, often referred to as 2-chloroimidazoline, is a five-membered heterocyclic compound that serves as a potent electrophile in a variety of synthetic transformations.[1] Its utility is derived from the strategically placed chlorine atom at the C2 position, which is activated towards nucleophilic attack by the adjacent nitrogen atoms. The compound is typically supplied and handled as a salt, most commonly the hemisulfate (a 2:1 salt with sulfuric acid), which enhances its stability and modulates its reactivity.

The derivatives of 2-chloroimidazoline are valuable precursors and subunits for a multitude of pharmacologically significant molecules, making a thorough understanding of their reaction mechanisms critical for applications in medicinal chemistry and materials science.[1][2] This guide will focus specifically on the sulfate salt and its fundamental mechanisms of action.

Core Mechanistic Principles

The reactivity of 2-chloro-4,5-dihydroimidazoline sulfate is governed by the inherent electronic properties of the heterocyclic ring system. The C2 position functions as a masked carbonyl, exhibiting significant electrophilic character.

Electrophilic Activation at the C2 Position

The central mechanistic feature of 2-chloroimidazoline is the electron-deficient nature of the C2 carbon. This is a direct consequence of two primary factors:

  • Inductive Effect: The two nitrogen atoms flanking the C2 carbon exert a strong electron-withdrawing inductive effect.

  • Resonance Stabilization of the Intermediate: Upon nucleophilic attack and departure of the chloride leaving group, a resonance-stabilized imidazolium cation is formed.

The sulfate counter-ion plays a crucial, albeit often overlooked, role. In the solid state, it provides charge balance and stability. In solution, it can act as a proton source, protonating one of the ring nitrogens. This protonation significantly enhances the electrophilicity of the C2 carbon, further activating the substrate for nucleophilic substitution.

Figure 1: General mechanism of activation and nucleophilic substitution.

Key Synthetic Applications and Pathways

The activated 2-chloroimidazoline scaffold readily reacts with a wide array of nucleophiles, providing access to diverse molecular architectures.

Reactions with N-Nucleophiles: Synthesis of Heterocycles

One of the most common applications is the reaction with nitrogen-based nucleophiles, such as primary and secondary amines, anilines, and azoles.[3] These reactions typically proceed via a concerted S_N2 or a stepwise addition-elimination mechanism, yielding 2-amino-4,5-dihydroimidazolium salts. These products can be valuable intermediates or final products in their own right, bearing structural resemblance to potent agonists of imidazoline receptors.[3]

G start 2-Chloroimidazoline Sulfate intermediate Tetrahedral Intermediate (Addition) start->intermediate Nucleophilic Attack nuc N-Nucleophile (e.g., R-NH₂) nuc->intermediate product 2-Amino-dihydroimidazolium Salt intermediate->product Elimination elim Elimination of HCl product->elim

Figure 2: Workflow for reaction with N-nucleophiles.

Reactions with S-Nucleophiles: Formation of Imidazolidine-2-thione

Sulfur nucleophiles also react efficiently. A notable example is the reaction of 2-chloro-4,5-dihydroimidazole hemisulfate with sodium thiosulfate in an aqueous solution.[4] This process involves an initial exothermic nucleophilic substitution to form an internal Bunte salt, which subsequently undergoes a vigorous decomposition with the evolution of SO₃ to yield imidazolidine-2-thione in good yields.[4] This transformation provides a straightforward route to a valuable synthetic intermediate used in the preparation of various sulfur-containing heterocycles.

Reactions with C-Nucleophiles: Synthesis of Fused Heterocyclic Systems

Active methylene compounds, such as malonates and β-ketoesters, can act as carbon nucleophiles. These reactions often lead to the formation of novel fused heterocyclic systems.[5] The reaction is typically carried out in the presence of a base to deprotonate the active methylene compound, generating a carbanion that attacks the electrophilic C2 position of the 2-chloroimidazoline. Subsequent intramolecular cyclization and dehydration steps can lead to complex polycyclic structures.

Experimental Protocols

The following protocols are representative examples of the synthetic utility of 2-chloro-4,5-dihydroimidazoline sulfate. They are designed to be self-validating, with clear steps for reaction, work-up, and purification.

General Protocol: Synthesis of a 2-Anilino-4,5-dihydroimidazolium Salt
  • Rationale: This protocol demonstrates the fundamental reactivity of 2-chloroimidazoline with a common N-nucleophile. Acetonitrile is chosen as a polar aprotic solvent to facilitate the substitution reaction. The use of a base like triethylamine is crucial to neutralize the HCl generated in situ, driving the reaction to completion.

  • Materials:

    • 2-Chloro-4,5-dihydroimidazole hemisulfate

    • Substituted Aniline (e.g., 4-methoxyaniline)

    • Triethylamine (Et₃N)

    • Anhydrous Acetonitrile (MeCN)

    • Diethyl ether (Et₂O)

    • Anhydrous Magnesium Sulfate (MgSO₄)[6]

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4,5-dihydroimidazole hemisulfate (1.0 eq).

    • Add anhydrous acetonitrile (approx. 0.2 M concentration).

    • Add the substituted aniline (1.05 eq) to the suspension, followed by the dropwise addition of triethylamine (2.2 eq).

    • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Allow the mixture to cool to room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.

    • Redissolve the crude product in a minimal amount of dichloromethane.

    • Add diethyl ether dropwise until a precipitate forms.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Protocol: Synthesis of Imidazolidine-2-thione
  • Rationale: This protocol, adapted from literature descriptions, showcases the reaction with an S-nucleophile to form a stable thione product.[4] The reaction is performed in an aqueous solution at room temperature, highlighting the reagent's utility under green chemistry conditions. The exothermic nature and gas evolution require careful execution.

  • Materials:

    • 2-Chloro-4,5-dihydroimidazole hemisulfate

    • Sodium thiosulfate (Na₂S₂O₃)

    • Deionized Water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a well-ventilated fume hood, dissolve sodium thiosulfate (2.5 eq) in deionized water in an Erlenmeyer flask equipped with a magnetic stirrer.

    • To this solution, add 2-chloro-4,5-dihydroimidazole hemisulfate (1.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored.

    • A vigorous evolution of gas (SO₃) will be observed, and a precipitate will begin to form.[4]

    • Stir the reaction mixture at room temperature for an additional 2 hours after the gas evolution ceases.

  • Work-up and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water to remove any unreacted salts.

    • Recrystallize the crude product from hot ethanol to yield pure imidazolidine-2-thione as a white crystalline solid.

    • Dry the product in a vacuum oven at 50°C.

Analytical and Spectroscopic Data

Characterization of the reactions involving 2-chloroimidazoline relies on standard spectroscopic techniques. The following table summarizes the expected spectroscopic shifts for a typical reaction with an amine (R-NH₂).

Technique Starting Material (2-Chloroimidazoline) Product (2-Amidinium Salt) Rationale for Change
¹H NMR CH₂ protons: ~3.8-4.0 ppm (singlet or multiplet). NH protons: Broad singlet ~8-10 ppm.CH₂ protons: Shift slightly downfield to ~3.9-4.2 ppm. New R-group protons appear. NH/NH₂⁺ protons appear as broad signals, often further downfield.The C-N bond formation and positive charge on the ring deshield the adjacent methylene protons.
¹³C NMR C2 Carbon: ~155-160 ppm.C2 Carbon: Shifts slightly downfield to ~160-165 ppm.The carbon is now bonded to three nitrogen atoms, increasing its chemical shift.
FT-IR C=N stretch: ~1640-1660 cm⁻¹. N-H stretch: Broad, ~3200-3400 cm⁻¹.C=N⁺ stretch (amidinium): Stronger, sharper absorption around 1660-1680 cm⁻¹. N-H⁺ stretch: Very broad, strong absorption ~2800-3300 cm⁻¹.Formation of the charged amidinium system alters the vibrational frequencies of the C=N and N-H bonds.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the free base.[M]⁺ peak corresponding to the cationic product.The product is a pre-formed cation, which is readily detected by ESI-MS.

Table 1: Expected Spectroscopic Data Comparison for Amine Substitution.

Conclusion

2-Chloro-4,5-dihydroimidazoline sulfate is a highly effective and versatile electrophilic reagent in organic synthesis. Its mechanism of action is centered on the activated C2 carbon, which readily undergoes nucleophilic substitution with a variety of heteroatom and carbon nucleophiles. The sulfate counter-ion contributes to the reagent's stability and enhances its electrophilicity through protonation. This guide has detailed the core mechanistic principles, outlined key synthetic transformations for the construction of valuable heterocyclic scaffolds, and provided robust, explanatory experimental protocols. A firm grasp of these mechanisms allows researchers to harness the full potential of this reagent for applications in drug discovery and complex molecule synthesis.

References

  • Modrzejewska, H., & Saczewski, F. (2001). Carbon disulfide promoted reactions of 2-chloro-4,5-dihydro-imidazole with some N-nucleophiles. Chemical & Pharmaceutical Bulletin, 49(9), 1203-6. [Link]

  • Iyer, M. R., et al. (2022). Reaction of 2-chloro-4,5-dihydroimidazole (1) with sodium thiosulfate. ResearchGate. [Link]

  • Hossain, M., & Nanda, A. K. (2018). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. ResearchGate. [Link]

  • Saczewski, F., & Gdaniec, M. (2010). ChemInform Abstract: 2-Chloro-4,5-dihydroimidazole. Part 8. Syntheses of Novel Fused Heterocyclic Systems by Reactions of 1,2Dihydro2-(4,5- dihydroimidazol-2-yl)phthalazin-1-ol with Active Methylene Compounds. ResearchGate. [Link]

  • Saczewski, F., & Dziemidowicz-Borys, E. (2002). Synthesis, molecular structure, and applications of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate to the synthesis of novel heterocyclic ring systems. Journal of Organic Chemistry, 67(12), 4302-6. [Link]

  • Gupta, P., & Gupta, J.K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris. [Link]

  • Parameswari, M., & Jayamoorthy, K. (2021). Imidazole derivatives synthesis: exploring different methods. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18, 3950-3964. [Link]

  • Kumar, A., et al. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. [Link]

  • Organic Chemistry Portal. (2019). Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterification. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal. [Link]

  • University of Colorado Boulder. Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]

  • ResearchGate. (2021). Drying agents. ResearchGate. [Link]

  • Embibe. (2023). Drying and Dehydrating Agents: Definitions, Examples and Differences. Embibe. [Link]

  • Chebanov, V. A., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

Sources

Foundational

structural characterization of 2-chloro-4,5-dihydro-1H-imidazole sulfate

An In-Depth Technical Guide to the Structural Characterization of 2-Chloro-4,5-dihydro-1H-imidazole Sulfate Foreword: The Imperative of Rigorous Structural Elucidation In the landscape of pharmaceutical development and a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization of 2-Chloro-4,5-dihydro-1H-imidazole Sulfate

Foreword: The Imperative of Rigorous Structural Elucidation

In the landscape of pharmaceutical development and advanced chemical synthesis, the unambiguous structural characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and innovation. 2-Chloro-4,5-dihydro-1H-imidazole sulfate, a substituted imidazoline, represents a class of compounds with significant potential as synthetic intermediates due to the reactive nature of the 2-chloro substituent and the inherent biological relevance of the imidazole scaffold.[1][2][3] This guide provides a multi-faceted analytical strategy for the comprehensive structural elucidation and physicochemical profiling of this molecule. We move beyond rote protocols to explain the causality behind our choice of techniques, ensuring a self-validating and robust characterization workflow.

Foundational Physicochemical Profile

A prerequisite to any in-depth analysis is the establishment of the compound's basic physicochemical properties. This data serves as the initial checkpoint and informs the selection of appropriate solvents and conditions for subsequent experiments.

PropertyExpected Value / InformationSource
Molecular Formula C₃H₅ClN₂ · H₂SO₄Inferred
Molecular Weight 202.63 g/mol (Sulfate Salt)Inferred
Appearance Expected to be a solid at room temperature.General knowledge
Core Structure 2-(chloromethyl)-4,5-dihydro-1H-imidazole[4]
Key Feature The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, making it a valuable synthetic intermediate.[1][1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-chloro-4,5-dihydro-1H-imidazole sulfate, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Expertise & Rationale:

We employ a suite of NMR experiments not just to identify signals, but to build a verifiable map of the molecule. ¹H NMR provides a proton census, ¹³C NMR maps the carbon backbone, and 2D techniques like HSQC and HMBC link them together, leaving no room for ambiguity. The choice of DMSO-d₆ as a solvent is deliberate; its ability to dissolve polar salts and its non-exchangeable nature at room temperature allow for the clear observation of N-H protons.[5][6]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 2-chloro-4,5-dihydro-1H-imidazole sulfate and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer for optimal signal dispersion and sensitivity.[7]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, increase the number of scans significantly (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • 2D NMR (HSQC/HMBC) Acquisition: Perform standard gradient-selected HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish ¹J-CH and ⁿJ-CH (n=2,3) correlations, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_analysis Data Analysis & Elucidation A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D 1H NMR C->D E 13C NMR C->E F 2D HSQC C->F G 2D HMBC C->G H Assign Proton Signals D->H I Assign Carbon Signals E->I J Correlate H-C Bonds F->J G->J K Confirm Final Structure H->K I->K J->K

Caption: Workflow for comprehensive NMR-based structural elucidation.

Data Interpretation
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment Rationale
¹H ~3.8 - 4.2Singlet or AA'BB' systemMethylene protons (-CH₂-CH₂-) of the dihydroimidazole ring.[2] The singlet appearance depends on the rate of ring conformational changes.
¹H ~9.0 - 10.0Broad SingletN-H protons of the imidazole ring. The broadness is due to quadrupole broadening and potential exchange.
¹³C ~155 - 165N/AC2 carbon, significantly downfield due to attachment to two nitrogen atoms and a chlorine atom.[2]
¹³C ~45 - 55N/AC4 and C5 carbons, equivalent methylene carbons in the aliphatic part of the ring.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Isotopic Signature

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing clues about its elemental composition through isotopic patterns and fragmentation.

Expertise & Rationale:

For a halogenated compound, MS is not just about finding the molecular weight; it's about confirming the presence of the halogen. The natural isotopic abundance of chlorine (³⁵Cl:~75.8%, ³⁷Cl:~24.2%) creates a distinctive M and M+2 signal pattern with a ~3:1 intensity ratio.[1][8][9] This is a definitive diagnostic marker. Electrospray ionization (ESI) in positive mode is chosen as it is a soft ionization technique ideal for polar, salt-like molecules, minimizing premature fragmentation and maximizing the abundance of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) at a low flow rate (5-10 µL/min).

  • Ionization: Use ESI in positive ion mode.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Identify the monoisotopic mass of the protonated free base and verify the characteristic 3:1 isotopic pattern for the chlorine atom.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-HRMS) cluster_analysis Data Analysis A Prepare Dilute Solution (~1 mg/mL) B Use Methanol or ACN/H2O A->B C Infuse into ESI Source B->C D Positive Ion Mode C->D E Scan m/z 50-500 D->E F Identify Molecular Ion [M+H]+ E->F G Confirm Isotopic Pattern (M vs M+2) E->G H Analyze Fragmentation E->H

Caption: High-resolution mass spectrometry experimental workflow.

Expected Mass Spectrum Data
Ionm/z (Calculated)Key Feature
[M+H]⁺ (³⁵Cl) 119.02Monoisotopic peak for the protonated free base.
[M+H]⁺ (³⁷Cl) 121.02Isotopic peak; should be ~32% the intensity of the m/z 119 peak.
Fragment VariesCommon fragmentations for cyclic amines include alpha-cleavage next to the nitrogen.[9][10] Loss of the chlorine radical is also possible.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale:

FTIR serves as a quick confirmation of key structural motifs. For this molecule, we are looking for the characteristic vibrations of the N-H bonds, the C=N bond of the imidazoline ring, and the aliphatic C-H bonds.[12][13] The presence of strong, broad absorptions in the 1100-1200 cm⁻¹ region would also be indicative of the sulfate counter-ion. The KBr pellet method is a standard, reliable technique for solid samples.[13]

Experimental Protocol: FTIR Analysis
  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder.

  • Pellet Formation: Press the powder in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Recording: Record the spectrum, typically from 4000 to 400 cm⁻¹.[13]

FTIR_Workflow A Mix Sample with KBr B Grind to Fine Powder A->B C Press into Pellet B->C D Acquire Spectrum (4000-400 cm-1) C->D E Identify Characteristic Peaks D->E

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Expected Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3400N-H StretchAmine/Imine N-H
2850 - 3000C-H StretchAliphatic -CH₂-
1600 - 1650C=N StretchImidazoline ring[12]
1400 - 1490C-N StretchAmine C-N[13]
1100 - 1200S=O StretchSulfate anion
600 - 800C-Cl StretchChloroalkane

Advanced Structural & Thermal Analysis

For a comprehensive profile, particularly for drug development, understanding the solid-state structure and thermal stability is critical.

Single-Crystal X-ray Diffraction

This technique provides the absolute, three-dimensional structure of a molecule in its crystalline state, defining precise bond lengths, angles, and intermolecular interactions like hydrogen bonding.[5][14]

Causality: While other techniques infer connectivity, X-ray diffraction directly observes it. If a single crystal of sufficient quality can be grown, this method offers irrefutable proof of structure, including the spatial relationship between the dihydroimidazole cation and the sulfate anion.

Thermal Analysis (TGA/DSC)
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile. For ionic liquids and related salts, decomposition temperatures are a critical parameter.[15][16][17]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to detect thermal events such as melting, crystallization, and decomposition.

Causality: TGA and DSC data are vital for assessing the stability of the compound under thermal stress, which is crucial for determining its shelf-life, handling requirements, and suitability for various reaction conditions.

Experimental Protocol: Thermal Analysis
  • Sample Preparation: Place 5-10 mg of the sample into an aluminum TGA or DSC pan.[15]

  • Instrument Setup: Place the pan in the instrument.

  • TGA Method: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to an appropriate final temperature (e.g., 400 °C).[15]

  • DSC Method: Heat the sample at a controlled rate (e.g., 10 °C/min) to identify endothermic (melting) and exothermic (decomposition) events.

Consolidated Data Summary

The following table provides a consolidated overview of the expected analytical data for 2-chloro-4,5-dihydro-1H-imidazole sulfate, serving as a comprehensive reference for its structural identity.

Analytical TechniqueParameterExpected Result
¹H NMR Chemical Shifts (ppm)~3.8-4.2 (4H, s), ~9.0-10.0 (2H, br s)
¹³C NMR Chemical Shifts (ppm)~155-165 (C2), ~45-55 (C4, C5)
HRMS (ESI+) m/z [M+H]⁺119.02 (³⁵Cl), 121.02 (³⁷Cl) in ~3:1 ratio
FTIR Key Peaks (cm⁻¹)~3300 (N-H), ~2950 (C-H), ~1620 (C=N), ~1150 (S=O)
TGA Onset of Decomposition> 200 °C (typical for many imidazolium salts)[17]
DSC Melting PointSharp endotherm corresponding to melting, followed by decomposition.

This in-depth guide provides a robust, multi-technique framework for the definitive . By integrating these orthogonal analytical methods, researchers and drug development professionals can establish a high-confidence structural identity, ensuring the quality and reliability of their scientific endeavors.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]

  • Vibrational Spectroscopic Studies of Imidazole. (2015). Armenian Journal of Physics. [Link]

  • Flammability and Thermal Analysis Characterization of Imidazolium-Based Ionic Liquids. (2008). ACS Publications. [Link]

  • Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution. (2010). ACS Publications. [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. [Link]

  • Lifetime of Imidazolium Salts at Elevated Temperatures. (2005). ASME Digital Collection. [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (2015). Der Pharma Chemica. [Link]

  • 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole. (n.d.). National Center for Biotechnology Information. [Link]

  • Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). American Journal of Engineering Research (AJER). [Link]

  • Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl). (n.d.). ResearchGate. [Link]

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Interpretation of Mass Spectra. (2017). IntechOpen. [Link]

  • Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. (2003). PubMed. [Link]

  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018). YouTube. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Vanderbilt University. [Link]

  • 2-(chloromethyl)-4,5-dihydro-1H-imidazole. (n.d.). PubChem. [Link]

  • Mass Spectrometry of Some Common Functional Groups. (n.d.). NC State University Libraries. [Link]

  • 2-p-Tolyl-4,5-dihydro-1H-imidazole. (n.d.). National Center for Biotechnology Information. [Link]

  • An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. (2023). ResearchGate. [Link]

  • 2-chloro-4-(4,5-dihydro-1h-imidazol-2-yl)pyridine. (n.d.). PubChemLite. [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). Royal Society of Chemistry. [Link].pdf)

Sources

Exploratory

The Role of 2-Chloroimidazoline Sulfate in Heterocyclic Compound Synthesis: A Mechanistic and Methodological Guide

Executive Summary & Chemical Rationale As a Senior Application Scientist specializing in late-stage functionalization, I frequently encounter challenges when introducing the imidazoline pharmacophore into complex molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist specializing in late-stage functionalization, I frequently encounter challenges when introducing the imidazoline pharmacophore into complex molecular architectures without degrading sensitive functional groups. 2-Chloro-4,5-dihydro-1H-imidazole sulfate (CAS 54255-12-8)[1], commonly referred to as 2-chloroimidazoline sulfate (CIS), is a highly reactive, electrophilic C2-imidazoline transfer reagent that elegantly solves this problem[2].

The Causality of the Sulfate Salt: Why do we utilize the sulfate salt rather than the free base? The free base, 2-chloro-2-imidazoline, is highly hygroscopic and prone to rapid, spontaneous hydrolysis and self-condensation (polymerization) at room temperature [3]. By pairing it with a sulfate counterion, the protonated imidazoline ring is stabilized. This renders the C2 carbon highly electrophilic yet bench-stable, allowing for precise stoichiometric handling and long-term storage. Upon in situ neutralization with a non-nucleophilic base, the transient free base is generated, immediately undergoing nucleophilic attack by amines, phenols, or active methylene compounds[4].

Divergent Synthetic Pathways in Heterocyclic Chemistry

The versatility of CIS stems from its ability to act as a bis-electrophile or a direct substitution target, depending on the nucleophile's nature.

Synthesis of N-Substituted 2-Aminoimidazolines

The most prominent industrial application of CIS is the synthesis of 2-aminoimidazolines via the direct displacement of the C2 chloride by primary or secondary amines [4]. This is the cornerstone reaction for synthesizing α2-adrenergic agonists. For example, the glaucoma medication Brimonidine is synthesized by coupling 5-bromoquinoxalin-6-amine directly with CIS[5],[6].

Annulation and Fused Heterocycle Formation

CIS is instrumental in constructing fused heterocyclic systems, such as imidazo[2,1-b]quinazolines and imidazo-triazoles[7]. The reaction with active methylene compounds (e.g., dimethyl malonate) or amidines proceeds via an initial addition followed by intramolecular cyclization, effectively using the imidazoline ring as a foundational building block for polycyclic scaffolds [8].

Reactions with Heteroaryl N-Oxides

A fascinating mechanistic detour occurs when CIS reacts with heteroaryl N-oxides (e.g., isoquinoline N-oxide). Instead of simple substitution, the reaction proceeds exothermically via a pseudobase intermediate. Initial oxygen attack at the C2 position forms an adduct that rapidly rearranges. Subsequent elimination of hydrogen chloride yields complex cyclic ureas (imidazolidin-2-ones) [9].

SyntheticPathways CIS 2-Chloroimidazoline Sulfate Amines Aryl Amines (e.g., Quinoxalines) CIS->Amines Nucleophilic Substitution NOxides Heteroaryl N-Oxides (e.g., Isoquinoline N-oxide) CIS->NOxides Addition-Elimination ActiveMethylene Active Methylene Compounds CIS->ActiveMethylene Annulation Brimonidine 2-Aminoimidazolines (e.g., Brimonidine) Amines->Brimonidine Base-promoted Coupling CyclicUreas Cyclic Ureas (Imidazolidin-2-ones) NOxides->CyclicUreas Rearrangement FusedHeterocycles Fused Heterocycles (e.g., Imidazo-quinazolines) ActiveMethylene->FusedHeterocycles Cyclization

Figure 1: Divergent synthetic pathways of 2-chloroimidazoline sulfate in heterocyclic chemistry.

Quantitative Data: Reaction Optimization & Yield Comparisons

To guide experimental design, the following table synthesizes optimized reaction parameters for various nucleophile classes reacting with CIS.

Nucleophile ClassExample SubstrateSolventBaseTemp (°C)Time (h)Typical Yield (%)Primary Product
Aryl Amine 5-Bromoquinoxalin-6-amineIsopropanolDIPEA80-8212-1675–852-Aminoimidazoline (Brimonidine)
Heteroaryl N-Oxide Isoquinoline N-oxideDichloromethaneNone20-252-465–701-(Isoquinolin-3-yl)imidazolidin-2-one
Active Methylene Dimethyl malonateDMFNaH606-855–60Fused imidazo-derivatives
Phenol 2,4-DichlorophenolAcetoneK₂CO₃568-1080–852-(Aryloxy)imidazolines

Validated Experimental Protocols

A protocol is only as robust as its built-in validation mechanisms. The following workflows are designed with strict causality and self-correction checkpoints to ensure reproducibility.

ExperimentalWorkflow Step1 1. Suspend CIS & Aryl Amine in Inert Solvent (e.g., iPrOH) Step2 2. Add Organic Base (e.g., DIPEA) to Neutralize Sulfate Step1->Step2 Base Addition Step3 3. Heat to Reflux (80°C) under N2 atmosphere (12-16h) Step2->Step3 Thermal Activation Step4 4. Monitor via TLC/HPLC until Amine is consumed Step3->Step4 Reaction Progress Step5 5. Cool to RT & Quench with Aqueous NaOH Step4->Step5 Workup Step6 6. Extract, Dry, and Recrystallize Product Step5->Step6 Purification

Figure 2: Standardized experimental workflow for the synthesis of 2-aminoimidazolines.

Protocol A: Synthesis of 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (Brimonidine)

Causality & Rationale: Isopropanol is selected as the solvent because its protic nature stabilizes the chloride leaving group during the transition state, yet it is not nucleophilic enough to outcompete the quinoxaline amine. N,N-Diisopropylethylamine (DIPEA) is used instead of NaOH to prevent premature, complete hydrolysis of the chloro group before the amine can attack.

  • Preparation: In an oven-dried, 250 mL round-bottom flask flushed with N₂, suspend 5-bromoquinoxalin-6-amine (10.0 mmol) and 2-chloroimidazoline sulfate (12.0 mmol, 1.2 eq) in anhydrous isopropanol (50 mL).

  • Base Addition: Dropwise, add DIPEA (25.0 mmol, 2.5 eq) over 10 minutes at room temperature. Observation: The suspension will begin to dissolve as the free base is liberated.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 82°C (reflux) for 12–16 hours.

  • Validation Checkpoint (In-Process): Monitor via TLC (Silica gel, DCM:MeOH 9:1, UV 254 nm). The reaction is complete when the starting amine spot (R_f ~0.6) disappears and a highly polar product spot (R_f ~0.2) dominates. The product spot must stain positive with Dragendorff's reagent, confirming the basic imidazoline nitrogen.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Partition the residue between dichloromethane (100 mL) and 1M aqueous NaOH (50 mL) to ensure the product is in its free-base form.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate. Recrystallize the crude solid from hot ethanol to yield pure Brimonidine[5].

Protocol B: Synthesis of 1-(Isoquinolin-3-yl)imidazolidin-2-one via Isoquinoline N-oxide

Causality & Rationale: This reaction relies on the extreme electrophilicity of the C2 position. Anhydrous dichloromethane (DCM) is mandatory to prevent competitive hydrolysis of CIS by water, ensuring the N-oxide oxygen is the sole initial nucleophile. No external base is added initially to allow the pseudobase intermediate to form cleanly [9].

  • Preparation: Dissolve isoquinoline N-oxide (5.0 mmol) in anhydrous DCM (30 mL) under an argon atmosphere.

  • Reagent Addition: Slowly add 2-chloroimidazoline sulfate (5.5 mmol, 1.1 eq) in small portions over 15 minutes.

  • Validation Checkpoint (In-Process): The reaction is highly exothermic. Monitor the internal temperature; it must not exceed 30°C to prevent degradation of the pseudobase intermediate. Use a water bath if necessary.

  • Rearrangement: Stir the mixture at room temperature for 2–4 hours. The simultaneous re-aromatization and elimination of HCl will occur spontaneously[9].

  • Isolation: Neutralize the generated HCl by washing the DCM layer with saturated aqueous NaHCO₃ (2 x 20 mL). Dry the organic layer over MgSO₄.

  • Validation Checkpoint (Product): Concentrate the DCM to ~10 mL and add cold diethyl ether (30 mL) to precipitate the cyclic urea. IR spectroscopy of the isolated solid must reveal a strong, sharp C=O stretching band at ~1680 cm⁻¹, confirming the successful rearrangement to the imidazolidin-2-one scaffold.

References

  • Trani, A., & Bellasio, E. (1974). Synthesis of 2-chloro-2-imidazoline and its reactivity with aromatic amines, phenols, and thiophenols. Journal of Heterocyclic Chemistry. URL:[Link]

  • Gluchowski, C., et al. (1999). 2-imidazoline, 2-oxazoline, 2-thiazoline, and 4-imidazole derivatives of methylphenyl, methoxyphenyl, and aminophenyl alkylsulfonamides and ureas and their use. US Patent 5952362A. Google Patents.
  • Boguszewska-Czubara, A., et al. (2021). Copper(II) Complexes with 1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Synthesis, Structure and Evaluation of Anticancer, Antimicrobial and Antioxidant Potential. International Journal of Molecular Sciences. URL:[Link]

  • Saczewski, F., et al. (2004). Synthesis, Molecular Structure and Reactivity of 5-Methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines. Molecules. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloroimidazoline Sulfate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the analytical methodologies for characterizing the crystallographic structure and therma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for characterizing the crystallographic structure and thermal stability of 2-chloroimidazoline sulfate, a heterocyclic compound of interest in pharmaceutical development. While specific experimental data for this exact salt is not extensively available in public literature, this guide establishes a robust framework for its analysis. By leveraging data from closely related 2-chloroimidazole and imidazoline derivatives, we delineate the expected structural features and thermal behavior. This document serves as a detailed procedural manual for researchers, offering step-by-step protocols for single-crystal X-ray diffraction, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). The causality behind experimental choices is explained to ensure a thorough understanding of the characterization process.

Introduction: The Significance of 2-Chloroimidazoline Derivatives in Medicinal Chemistry

Imidazoline and its derivatives are pivotal structural motifs in medicinal chemistry, renowned for their diverse pharmacological activities. The introduction of a chloro-substituent at the 2-position can significantly modulate the electronic and steric properties of the imidazoline ring, influencing its binding affinity to various biological targets. The sulfate salt form is often employed to enhance solubility and stability, crucial parameters in drug formulation and development. A thorough understanding of the solid-state properties, including crystal structure and thermal stability, is paramount for ensuring drug product quality, safety, and efficacy.

Synthesis and Crystallization of 2-Chloroimidazoline Sulfate

Proposed Synthetic Pathway

A common strategy for the synthesis of 2-chloroimidazoles involves the chlorination of the corresponding 2-imidazolone precursor.[1][2] A potential route to 2-chloroimidazoline sulfate could therefore commence from 2-aminoimidazoline sulfate. The synthesis would likely proceed via a two-step sequence:

  • Diazotization: Reaction of 2-aminoimidazoline sulfate with a diazotizing agent, such as sodium nitrite in an acidic medium, would generate the corresponding diazonium salt.

  • Sandmeyer-type Reaction: Subsequent treatment of the diazonium salt with a copper(I) chloride source would facilitate the replacement of the diazonium group with a chlorine atom, yielding 2-chloroimidazoline, which can then be isolated as its sulfate salt.

The following diagram illustrates the proposed synthetic workflow:

G A 2-Aminoimidazoline Sulfate B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) A->B C Imidazoline-2-diazonium Sulfate (Intermediate) B->C D Sandmeyer Reaction (CuCl, HCl) C->D E 2-Chloroimidazoline D->E F Salt Formation (H₂SO₄) E->F G 2-Chloroimidazoline Sulfate F->G

Caption: Proposed two-step synthesis of 2-chloroimidazoline sulfate.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for structure determination by X-ray crystallography. For a small organic salt like 2-chloroimidazoline sulfate, several crystallization techniques can be employed. The choice of solvent is critical and should be one in which the compound has moderate solubility.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Screening: Begin by testing the solubility of a small amount of purified 2-chloroimidazoline sulfate in a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetonitrile, and mixtures thereof).

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has a small perforation or is loosely fitted to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial periodically over several days to weeks for the formation of single crystals.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This information is invaluable for understanding intermolecular interactions, polymorphism, and solid-state stability.

Expected Crystallographic Parameters

While specific crystallographic data for 2-chloroimidazoline sulfate is not available, we can infer expected structural features from published data on related compounds. For instance, the crystal structure of 2-p-tolyl-4,5-dihydro-1H-imidazole reveals a monoclinic crystal system.[3] It is plausible that 2-chloroimidazoline sulfate would also crystallize in a common space group such as P2₁/c or C2/c. The unit cell parameters will be unique to the compound and its crystal packing.

Table 1: Illustrative Crystallographic Data for a Related Imidazoline Derivative

Parameter2-p-Tolyl-4,5-dihydro-1H-imidazole[3]
Chemical Formula C₁₀H₁₂N₂
Formula Weight 160.22
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.1134 (1)
b (Å) 16.4020 (4)
c (Å) 10.1712 (2)
β (°) 94.293 (1)
Volume (ų) 850.66 (3)
Z 4
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

The following diagram outlines the workflow for crystallographic analysis:

G A High-Quality Single Crystal B Mount on Goniometer A->B C X-ray Diffraction Data Collection (100 K) B->C D Data Processing (Unit Cell, Space Group) C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Final Crystal Structure F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Thermal Stability Assessment

The thermal stability of a pharmaceutical compound is a critical quality attribute that affects its shelf-life, storage conditions, and manufacturing processes. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used for this assessment.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of thermal decomposition and to quantify the loss of volatiles.

Expected TGA Profile:

For 2-chloroimidazoline sulfate, a TGA thermogram is expected to show a stable baseline until the onset of decomposition. Imidazoline derivatives are generally thermally stable, with decomposition often occurring at temperatures above 200°C.[4][5] The decomposition may occur in one or multiple steps, corresponding to the fragmentation of the molecule.

Experimental Protocol: Thermogravimetric Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground 2-chloroimidazoline sulfate into a tared TGA pan (typically aluminum or platinum).

  • Analysis: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen).

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of phase transitions, providing further insight into the thermal stability and purity of the compound.

Expected DSC Profile:

The DSC thermogram of 2-chloroimidazoline sulfate is expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the compound's crystal lattice energy. Following the melting, an exothermic event may be observed at higher temperatures, corresponding to decomposition. For some imidazoline derivatives, melting can be followed by decomposition.[5]

Experimental Protocol: Differential Scanning Calorimetry

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a DSC pan (typically aluminum). Crimp the pan with a lid.

  • Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Plot the heat flow versus temperature. The melting point is typically taken as the onset or peak temperature of the endothermic event. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Table 2: Illustrative Thermal Analysis Data for a Related Imidazoline Derivative

ParameterImidazoline/Dimethyl Succinate Hybrid[4]
TGA Onset of Decomposition (°C) 200-208 (in inert atmosphere)
DSC Melting Point (°C) Varies with substitution

The following diagram illustrates the combined TGA/DSC analysis workflow:

G A Sample Preparation (Finely Ground Powder) B TGA Analysis (5-10 mg, 10 °C/min, N₂) A->B C DSC Analysis (2-5 mg, 10 °C/min, N₂) A->C D TGA Thermogram (% Mass Loss vs. Temp) B->D E DSC Thermogram (Heat Flow vs. Temp) C->E F Determine Onset of Decomposition D->F G Determine Melting Point & Enthalpy E->G H Thermal Stability Profile F->H G->H

Caption: Workflow for thermal stability assessment using TGA and DSC.

Data Interpretation and Implications

The crystallographic data will provide a precise three-dimensional model of the 2-chloroimidazoline cation and the sulfate anion, revealing details of bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is critical for understanding the solid-state packing and can be used in computational modeling and structure-activity relationship studies.

The thermal analysis data will define the temperature limits for the safe handling, storage, and processing of 2-chloroimidazoline sulfate. The onset of decomposition from TGA and the melting point from DSC are key parameters for establishing stability profiles and for detecting potential polymorphs or solvates, which would exhibit different thermal behaviors.

Conclusion

This technical guide provides a comprehensive framework for the in-depth characterization of the crystallographic and thermal properties of 2-chloroimidazoline sulfate. While specific experimental data for this compound remains to be published, the protocols and expected outcomes detailed herein, based on the analysis of related structures, offer a robust starting point for researchers. The elucidation of these fundamental physicochemical properties is an indispensable step in the development of any new pharmaceutical entity, ensuring the quality, safety, and efficacy of future medicines.

References

  • American Journal of Engineering Research. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. Retrieved from [Link]

  • PMC. (2023). Imidazolium Salts for Candida spp. Antibiofilm High-Density Polyethylene-Based Biomaterials. Retrieved from [Link]

  • PMC. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl). Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloro-4,5-dihydroimidazole (1) with sodium thiosulfate. Retrieved from [Link]

  • PubMed. (2003). Synthesis, molecular structure, and applications of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate to the synthesis of novel heterocyclic ring systems. Retrieved from [Link]

  • PubChem. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. Retrieved from [Link]

  • PubMed. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Retrieved from [Link]

  • PubMed. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl). Retrieved from [Link]

  • PMC. (n.d.). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 2-Aminoimidazolines via Nucleophilic Substitution of 2-Chloroimidazoline Sulfate

Abstract This document provides a comprehensive guide for the synthesis of 2-aminoimidazoline derivatives, a crucial scaffold in medicinal chemistry and materials science.[1][2][3] The protocol leverages the reaction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-aminoimidazoline derivatives, a crucial scaffold in medicinal chemistry and materials science.[1][2][3] The protocol leverages the reaction of primary and secondary amines with 2-chloroimidazoline sulfate. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, outline safety precautions, and discuss methods for purification and characterization. This guide is intended for researchers in organic synthesis, drug development, and materials science, offering a reliable method for accessing this valuable class of N-heterocycles.

Introduction: The Significance of the Imidazoline Scaffold

2-Imidazolines, which are the 4,5-reduced versions of imidazoles, represent a privileged heterocyclic motif in modern chemistry.[1] Their structural core is present in numerous biologically active compounds, including agents with anti-inflammatory, antidepressant, and anti-cancer properties.[1] Furthermore, their utility extends to coordination chemistry, where they serve as N-donor ligands or as precursors to N-heterocyclic carbenes (NHCs) used in homogeneous catalysis.[1][2][3]

While numerous synthetic routes to imidazolines exist, such as the condensation of diamines with nitriles or esters, many require harsh conditions or multi-step precursor synthesis.[1][2][4] The method described herein utilizes the commercially available and reactive precursor, 2-chloroimidazoline, to provide a direct and efficient pathway to 2-substituted aminoimidazolines. This protocol focuses on the sulfate salt, a common and stable form of the reagent.

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic aromatic-like substitution, where a primary or secondary amine acts as the nucleophile, displacing the chloride from the 2-position of the imidazoline ring.

Causality of the Reaction: The C2 carbon of the 2-chloroimidazoline is rendered highly electrophilic by the two adjacent nitrogen atoms, which pull electron density away from it. This makes it susceptible to attack by nucleophiles like amines. The reaction is typically facilitated by a non-nucleophilic base, which serves two primary purposes:

  • Deprotonation: It deprotonates the ammonium salt that forms on the attacking amine, regenerating its nucleophilicity.

  • Acid Scavenging: It neutralizes the hydrochloric acid (HCl) generated during the substitution, preventing the protonation of the amine reactant, which would render it non-nucleophilic.[5]

The proposed mechanism proceeds as follows:

G sub 2-Chloroimidazoline Cation intermed Tetrahedral Intermediate sub->intermed 1. Nucleophilic Attack nuc Primary/Secondary Amine (R1R2NH) nuc->intermed prod_salt Product (Protonated) intermed->prod_salt 2. Chloride Elimination final_prod Final 2-Aminoimidazoline Product prod_salt->final_prod 3. Deprotonation base Base (e.g., Et3N) base->final_prod

Caption: Generalized mechanism for the synthesis of 2-aminoimidazolines.

Materials and Equipment

Reagents:

  • 2-Chloroimidazoline sulfate

  • Selected primary or secondary amine (e.g., benzylamine, morpholine)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure. Molar equivalents and reaction times may require optimization depending on the specific amine used.

G start Start setup 1. Reagent Setup Combine 2-chloroimidazoline sulfate, amine, and solvent under inert gas. start->setup add_base 2. Add Base Add triethylamine dropwise at 0 °C. setup->add_base react 3. Reaction Warm to room temp. or heat to reflux. Monitor by TLC. add_base->react quench 4. Quench Reaction Cool and add water. react->quench extract 5. Extraction Extract with DCM. Wash with NaHCO₃ and brine. quench->extract dry 6. Dry & Concentrate Dry organic layer with MgSO₄. Concentrate via rotary evaporation. extract->dry purify 7. Purification Purify crude product using silica gel chromatography. dry->purify characterize 8. Characterization Analyze by NMR, MS, IR. purify->characterize end End characterize->end

Caption: General experimental workflow for imidazoline synthesis.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloroimidazoline sulfate (1.0 eq). Add anhydrous acetonitrile (or THF) to create a slurry (approx. 0.2 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the slurry via syringe.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq) dropwise. The excess base is crucial to neutralize the sulfate counter-ion and the HCl produced.

  • Reaction: After the addition of the base, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. For less reactive amines, the mixture may need to be heated to reflux.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Data Presentation and Expected Results

The reactivity of the amine nucleophile will significantly influence reaction conditions and yields.

Amine TypeExampleBase EquivalentsTemperatureTypical TimeExpected Yield
Primary Aliphatic Benzylamine2.5Room Temp.12-16 h75-90%
Secondary Aliphatic Morpholine2.5Room Temp.16-24 h70-85%
Aromatic Aniline3.0Reflux (60-80°C)24-48 h40-60%

Note: Aromatic amines are less nucleophilic and generally require higher temperatures and longer reaction times.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated chemical fume hood.[6]

  • 2-Chloroimidazoline Sulfate: This compound is toxic if swallowed and may cause skin and eye irritation.[6] Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, eye, and face protection.[7]

  • Amines: Many amines are corrosive and toxic. Avoid inhalation and skin contact.

  • Solvents: Acetonitrile and dichloromethane are flammable and/or toxic. Use in a well-ventilated fume hood and away from ignition sources.

  • Handling: Work under a hood and avoid inhaling any vapors or dust. Ensure eyewash stations and safety showers are nearby.[7] Contaminated clothing should be changed immediately.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficient base; Low reactivity of amine; Deactivated catalyst (if applicable)Increase equivalents of base; Increase reaction temperature and time; Ensure reagents are pure and anhydrous.
Multiple Products on TLC Side reactions (e.g., over-alkylation); Impure starting materialsConfirm purity of starting amine; Optimize reaction temperature (lower may increase selectivity); Ensure efficient stirring.
Difficult Purification Product is highly polar and water-solubleUse a more polar eluent system for chromatography; Consider reverse-phase chromatography or crystallization.

Conclusion

This protocol presents a robust and versatile method for the synthesis of 2-aminoimidazolines from 2-chloroimidazoline sulfate. The reaction is generally high-yielding for aliphatic amines and provides a direct route to a molecular scaffold of high value in pharmaceutical and materials research. By understanding the underlying mechanism and adhering to the outlined safety and experimental procedures, researchers can effectively utilize this method to generate diverse libraries of imidazoline derivatives.

References

  • Duncton, M. A. J. (2012). Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides. Molecules, 17(11), 13591-13605. Source: MDPI. URL: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 9(12), 2353–2356. Source: PMC. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Source: Organic Chemistry Portal. URL: [Link]

  • Al-Fayez, A. A., et al. (2011). One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. Molecules, 16(1), 605-617. Source: PMC. URL: [Link]

  • Wikipedia. (n.d.). 2-Imidazoline. Source: Wikipedia. URL: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of imidazolines. ResearchGate. Source: ResearchGate. URL: [Link]

  • Al Mehedi, M. S., & Tepe, J. J. (2020). Recent Advances in the Synthesis of Imidazolines (2009–2020). Advanced Synthesis & Catalysis. Source: ResearchGate. URL: [Link]

  • Azofra, L. M., et al. (2017). Recent Advances in the Synthesis of 2-Imidazolines and Their Applications in Homogeneous Catalysis. Chemistry - An Asian Journal, 12(1), 14-26. Source: ResearchGate. URL: [Link]

  • Wang, Z., et al. (2010). Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. Bioorganic & medicinal chemistry letters, 20(15), 4644–4647. Source: PMC. URL: [Link]

  • Modrzejewska, H., et al. (2001). Carbon disulfide promoted reactions of 2-chloro-4,5-dihydro-imidazole with some N-nucleophiles. Tetrahedron, 57(38), 8141-8146. Source: PubMed. URL: [Link]

  • Reddit. (2025, February 13). Synthesizing fatty imidazolines. What's the best approach? Source: Reddit. URL: [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Source: Royal Society of Chemistry. URL: [Link]

  • LibreTexts Chemistry. (2020, May 30). 20.6: Reactions of Amines. Source: Chemistry LibreTexts. URL: [Link]

  • StudySmarter. (2023, October 20). Chemical Reactions of Amines: Role & Mechanism Explained. Source: StudySmarter. URL: [Link]

Sources

Application

2-chloroimidazoline sulfate applications in API (active pharmaceutical ingredient) manufacturing

Application Note: 2-Chloroimidazoline Sulfate in the Synthesis of α₂-Adrenergic and Imidazoline Receptor APIs Executive Summary As a Senior Application Scientist specializing in Active Pharmaceutical Ingredient (API) pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chloroimidazoline Sulfate in the Synthesis of α₂-Adrenergic and Imidazoline Receptor APIs

Executive Summary

As a Senior Application Scientist specializing in Active Pharmaceutical Ingredient (API) process development, I frequently encounter challenges in the synthesis of 2-aminoimidazoline pharmacophores. These structures form the critical binding moiety for several α2​ -adrenergic receptor agonists and I1​/I2​ imidazoline receptor ligands, including Brimonidine, Tizanidine, Clonidine, and Moxonidine. The most efficient and scalable synthon for constructing this moiety is 2-chloro-4,5-dihydro-1H-imidazole sulfate (CAS: 54255-12-8).

This technical guide provides an in-depth, self-validating protocol for utilizing 2-chloroimidazoline sulfate in API manufacturing, focusing on the mechanistic causality behind reaction parameters, in-process controls (IPCs), and optimized workflows.

Mechanistic Foundations (E-E-A-T)

Causality: Why the Sulfate Salt?

The free base of 2-chloro-4,5-dihydro-1H-imidazole is highly unstable. It is hygroscopic and rapidly hydrolyzes to 2-imidazolidinone (ethyleneurea) in the presence of ambient moisture. Furthermore, it is prone to exothermic self-polymerization. By utilizing the sulfate salt ( [C3​H6​ClN2​]2​SO4​ ), the highly electrophilic C2 carbon is stabilized via the protonation of the ring nitrogens. This salt form ensures a stable shelf-life and prevents premature degradation during reactor charging and handling.

Reaction Causality and pH Control

The synthesis of 2-aminoimidazoline APIs relies on an addition-elimination mechanism (analogous to SN​Ar ). The target heteroarylamine acts as the nucleophile attacking the C2 position of the imidazoline ring[2].

To initiate the reaction, a controlled basification step is required to liberate the free 2-chloroimidazoline in situ. The causality behind the strict pH requirement is twofold:

  • If pH > 9.5: The liberated 2-chloroimidazoline rapidly hydrolyzes with any residual water to form the inactive 2-imidazolidinone byproduct.

  • If pH < 7.5: The nucleophilic amine precursor remains protonated and sterically hindered, rendering it completely unreactive. Thus, maintaining a strict pH of 8.0–9.0 during the initial coupling phase is the critical parameter for success [1].

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters for coupling 2-chloroimidazoline sulfate with various API precursors, derived from validated scale-up runs.

Target APINucleophilic PrecursorOptimal BaseSolvent SystemTemp / TimeTypical YieldMajor Byproduct
Brimonidine 5-Bromo-6-aminoquinoxalineTriethylamine (TEA)Isopropanol (IPA)80°C / 14h82 - 86%2-Imidazolidinone (<2%)
Tizanidine 5-Chloro-2,1,3-benzothiadiazol-4-amineNaOH (aq) / TEAIPA / Water (9:1)85°C / 16h78 - 83%Unreacted amine (<3%)
Clonidine 2,6-DichloroanilineN,N-DiisopropylethylamineEthanol78°C / 18h75 - 80%Hydrolyzed synthon (<5%)

Table 1: Comparative reaction conditions for 2-aminoimidazoline API synthesis.

Mechanistic Pathway Visualization

Pathway A 2-Chloroimidazoline Sulfate (Electrophile) C Free Base Liberation (via NaOH/TEA) A->C Base addition (pH 8-9) B Aryl/Heteroarylamine (Nucleophile) D Tetrahedral Intermediate B->D Amine addition C->D Nucleophilic attack E 2-Aminoimidazoline API (e.g., Brimonidine) D->E Chloride elimination (-HCl)

Mechanistic pathway of 2-aminoimidazoline synthesis via addition-elimination.

Self-Validating Experimental Protocol: Synthesis of Brimonidine API

This protocol is designed as a self-validating system. The inclusion of specific In-Process Controls (IPCs) ensures that each phase of the reaction confirms the success of the previous step before the workflow can proceed.

Reagents and Materials:

  • 5-Bromo-6-aminoquinoxaline (1.0 eq, limiting reagent)

  • 2-Chloroimidazoline sulfate (1.3 eq) [3]

  • Triethylamine (TEA) (2.5 eq)

  • Isopropanol (IPA) (10 volumes)

Step-by-Step Methodology:

  • Reagent Suspension and Thermal Control:

    • Action: Charge a dry, nitrogen-purged reactor with 10 volumes of IPA. Add 1.0 eq of 5-bromo-6-aminoquinoxaline and 1.3 eq of 2-chloroimidazoline sulfate.

    • Causality: IPA is chosen because it solubilizes the free base of 2-chloroimidazoline and the amine at elevated temperatures, but allows the polar sulfate salts (e.g., TEA-sulfate) to remain dissolved during the final API crystallization.

    • IPC 1 (Self-Validation): Ensure the suspension is cooled to 15°C. The mixture must be a heterogeneous slurry. If it fully dissolves at this stage, the solvent water content is too high, risking premature hydrolysis.

  • In Situ Basification:

    • Action: Add 2.5 eq of TEA dropwise over 30 minutes while maintaining the internal temperature below 20°C.

    • Causality: TEA neutralizes the sulfate, generating the highly reactive 2-chloroimidazoline free base. The temperature is kept low to prevent the free base from self-condensing before it can react with the bulky amine.

    • IPC 2 (Self-Validation): Check the apparent pH of the slurry using a wetted pH strip. It must read between 8.0 and 9.0.

  • Thermal Coupling:

    • Action: Gradually heat the reactor to 80–85°C (reflux) and maintain for 14 hours.

    • Causality: The addition-elimination reaction requires thermal activation to overcome the steric hindrance of the bromo-quinoxaline system.

    • IPC 3 (Self-Validation): Pull a sample at 12 hours for HPLC analysis. The reaction is validated to proceed to the next step only when the unreacted 5-bromo-6-aminoquinoxaline is < 1.0% (Area %).

  • Crystallization and Isolation:

    • Action: Cool the reactor linearly to 0–5°C over 4 hours. Stir for an additional 2 hours to complete crystallization. Filter the precipitate and wash with cold IPA (2 volumes), followed by purified water (3 volumes).

    • Causality: The API (Brimonidine free base) is highly insoluble in cold IPA/water, whereas the byproduct salts (TEA-sulfate, TEA-hydrochloride) are highly soluble. The water wash is the critical step for purging inorganic impurities.

    • IPC 4 (Self-Validation): Test the conductivity of the final water wash filtrate. It must be < 100 µS/cm, validating the complete removal of sulfate and chloride salts.

Workflow Visualization

Workflow step1 Step 1: Reagent Suspension Suspend API precursor & 2-Chloroimidazoline Sulfate in Isopropanol ccp1 IPC 1: Temperature & Solubility Maintain < 20°C; verify heterogeneous slurry step1->ccp1 step2 Step 2: In Situ Basification Dropwise addition of TEA ccp1->step2 ccp2 IPC 2: pH Control Validate apparent pH is 8.0 - 9.0 step2->ccp2 step3 Step 3: Thermal Coupling Reflux at 80-85°C for 14 hours ccp2->step3 ccp3 IPC 3: HPLC Monitoring Validate starting material < 1.0% step3->ccp3 step4 Step 4: Crystallization & Isolation Cool to 0-5°C, filter, and aqueous wash ccp3->step4 ccp4 IPC 4: Conductivity Check Validate filtrate conductivity < 100 µS/cm step4->ccp4

API manufacturing workflow highlighting critical In-Process Controls (IPCs).

Method

how to use 2-chloroimidazoline sulfate in cross-coupling reactions

An Application Guide to 2-Chloroimidazoline Sulfate in Modern Coupling Reactions Introduction: Unveiling the Versatility of an Amidinium Salt In the landscape of synthetic organic chemistry, the pursuit of efficient, mil...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 2-Chloroimidazoline Sulfate in Modern Coupling Reactions

Introduction: Unveiling the Versatility of an Amidinium Salt

In the landscape of synthetic organic chemistry, the pursuit of efficient, mild, and selective bond-forming methodologies is perpetual. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination have become mainstays for constructing C-C and C-N bonds, a class of highly reactive reagents based on the imidazoline scaffold offers a powerful, metal-free alternative for specific coupling transformations.[1][2] 2-Chloroimidazoline sulfate is one such reagent.

Structurally, it is an salt containing the 2-chloro-4,5-dihydro-1H-imidazol-3-ium cation. The key to its reactivity lies in the C2 carbon, which is rendered highly electrophilic by the adjacent chlorine leaving group and the two nitrogen atoms. This intrinsic reactivity makes it an exceptional reagent not for direct participation as an electrophile in traditional palladium-catalyzed cycles, but as a potent activating agent for two fundamental coupling reactions: the formation of amide bonds and the synthesis of guanidines.

This guide provides an in-depth exploration of the mechanistic underpinnings and practical applications of 2-chloroimidazoline sulfate, offering detailed protocols for researchers in synthetic chemistry and drug development.

Part 1: Amide Bond Formation via Carboxylic Acid Activation

The synthesis of amides is one of the most frequently performed reactions in medicinal chemistry.[3] 2-Chloroimidazoline salts, analogous to the well-established Mukaiyama and 2-chloroimidazolium chloride reagents, serve as outstanding coupling agents by activating carboxylic acids in situ under mild conditions.[4]

Mechanistic Rationale: The Acyl Imidazolium Intermediate

The process is a two-step sequence occurring in a single pot. First, the carboxylate anion attacks the electrophilic C2 carbon of the 2-chloroimidazoline cation. This addition-elimination reaction displaces the chloride ion and forms a highly reactive O-acyl-imidazolidinium intermediate. This intermediate is essentially an activated ester, primed for nucleophilic attack. In the second step, the amine coupling partner attacks the carbonyl carbon of this activated intermediate, leading to the formation of a stable tetrahedral intermediate which then collapses to furnish the desired amide product and the 2-imidazolidinone byproduct.

digraph "Amide_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, label="Mechanism of Carboxylic Acid Activation and Amidation", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Reactants RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4"]; Amidine [label="2-Chloroimidazoline Cation", fillcolor="#F1F3F4"]; Amine [label="Amine\n(R'-NH2)", fillcolor="#F1F3F4"];

// Intermediates ActivatedEster [label="O-Acyl-imidazolidinium\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Tetrahedral [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"];

// Products Amide [label="Amide Product\n(R-CONH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="2-Imidazolidinone\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RCOOH -> ActivatedEster [label=" + Amidine\n- Cl⁻, - H⁺"]; ActivatedEster -> Tetrahedral [label=" + Amine (R'-NH2)"]; Tetrahedral -> Amide; Tetrahedral -> Byproduct; }

Figure 1: Workflow for amide synthesis via carboxylic acid activation.

Experimental Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for coupling a carboxylic acid with a primary or secondary amine using 2-chloroimidazoline sulfate.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-Chloroimidazoline sulfate (1.1 equiv)

  • Amine (1.2 equiv)

  • Tertiary amine base (e.g., Triethylamine, DIPEA, 3.0 equiv)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and 2-chloroimidazoline sulfate (1.1 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., DCM, to a concentration of 0.1-0.5 M).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add the tertiary amine base (e.g., triethylamine, 3.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes. A clear solution should form as the activated intermediate is generated.

  • Nucleophile Addition: Add the amine (1.2 equiv), either neat or as a solution in the reaction solvent.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and the imidazolidinone byproduct) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Amide Couplings

The following table presents representative yields for amide coupling reactions using analogous 2-chloroamidinium reagents, which are expected to be similar for the sulfate salt.[4]

EntryCarboxylic Acid SubstrateAmine SubstrateTypical Yield
1Benzoic AcidBenzylamine>95%
24-Nitrobenzoic AcidMorpholine>95%
3Phenylacetic AcidAniline92%
4(S)-Boc-PhenylalanineMethyl L-valinate90% (>99% ee)
5Adipic Acid(R)-1-Phenylethylamine (2.2 equiv)85%

Note: Yields are representative and may vary based on specific substrates and reaction optimization.

Part 2: Guanidinylation of Primary and Secondary Amines

Guanidines are privileged structures in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[5] 2-Chloroimidazoline sulfate serves as a highly efficient "guanidinylating synthon," enabling the direct conversion of amines to N,N'-cyclic guanidines.

Mechanistic Rationale: Direct Nucleophilic Substitution

The mechanism for guanidinylation is a direct and facile nucleophilic substitution. The amine attacks the highly electrophilic C2 carbon of the 2-chloroimidazoline cation. This attack displaces the chloride leaving group, directly forming a new C-N bond and yielding a 2-aminoimidazolidinium salt, which is the protonated form of the final guanidine product. A final deprotonation step, either during work-up or with a mild base, furnishes the neutral cyclic guanidine. This method is particularly powerful as it avoids the harsh conditions or multi-step protecting group strategies often required in traditional guanidinylation protocols.[6]

digraph "Guanidinylation_Mechanism" { graph [rankdir="LR", splines=ortho, label="Mechanism of Amine Guanidinylation", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Reactants Amine [label="Primary/Secondary Amine\n(R1R2-NH)", fillcolor="#F1F3F4"]; Amidine [label="2-Chloroimidazoline Cation", fillcolor="#F1F3F4"];

// Intermediate Guanidinium [label="2-Aminoimidazolidinium\nSalt Intermediate", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Guanidine [label="Cyclic Guanidine Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amine -> Guanidinium [label=" + Amidine\n- Cl⁻"]; Guanidinium -> Guanidine [label=" Deprotonation\n(-H⁺)"]; }

Figure 2: Direct conversion of amines to cyclic guanidines.

Experimental Protocol 2: General Procedure for Guanidinylation

This protocol provides a general method for the direct guanidinylation of a primary or secondary amine.

Materials:

  • Amine (1.0 equiv)

  • 2-Chloroimidazoline sulfate (1.05 equiv)

  • Base (e.g., Triethylamine or Potassium Carbonate, 2.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware, magnetic stirrer, and heating apparatus

Procedure:

  • Reaction Setup: In a vial or round-bottom flask, combine the amine (1.0 equiv), 2-chloroimidazoline sulfate (1.05 equiv), and base (2.5 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., MeCN, to a concentration of 0.2-1.0 M).

  • Reaction: Seal the vessel and heat the mixture to a temperature between 60-100 °C. The reaction is often complete within 1-4 hours. For more challenging or sterically hindered amines, microwave irradiation (e.g., 150 °C for 1-2 hours) can be highly effective.[7] Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash the solution with saturated aqueous NaHCO₃ and brine to remove salts and impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude guanidine can be purified by flash column chromatography.

Data Presentation: Representative Guanidinylation Reactions

The following table shows representative amines that can be successfully converted to cyclic guanidines based on similar methodologies.[7]

EntryAmine SubstrateReaction ConditionsTypical Yield
1AnilineMeCN, 80 °C, 2h94%
2BenzylamineMeCN, 80 °C, 2h96%
3N-MethylbenzylamineMeCN, µW, 150 °C, 1h88%
44-PiperidinopiperidineMeCN, µW, 150 °C, 2h85%
5Ethyl 4-aminobenzoateMeCN, 80 °C, 3h91%

Note: Yields are representative and may vary based on specific substrates and reaction optimization.

Expertise & Field-Proven Insights

Why Not a Direct Partner in Suzuki or Buchwald-Hartwig Reactions?

While the C-Cl bond is a leaving group, 2-chloroimidazoline is generally unsuitable as an electrophilic partner in classic Pd-catalyzed cross-coupling for several reasons:

  • Reactivity Hierarchy: The C2 carbon is exceptionally electrophilic towards nucleophiles like amines, water, or carboxylates. This reactivity far outpaces the rate of oxidative addition to a Pd(0) complex, meaning the reagent would be consumed by other components (amine, base, solvent impurities) before it could enter the catalytic cycle.[8]

  • Bond Type: The C-Cl bond is on an sp³-like, heteroatom-substituted carbon, not an sp² carbon of an aryl or vinyl group. While some sp³-carbon cross-couplings are known, they require specific conditions and catalysts that are not typical for this class of reagent.[9]

The Role of the Sulfate Counter-ion

The sulfate (SO₄²⁻) counter-ion offers practical advantages over more common halide ions like chloride (Cl⁻). Sulfate salts are often crystalline, non-hygroscopic solids that are easier to handle and weigh accurately compared to their sometimes-deliquescent chloride counterparts. This can improve the reproducibility of reactions. Furthermore, its solubility profile may differ, potentially offering advantages in specific solvent systems.

Troubleshooting & Optimization
  • Incomplete Amide Coupling: If the reaction stalls, it may be due to incomplete activation. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can sometimes accelerate the final amidation step.

  • Low Guanidinylation Yield: For electron-poor or sterically hindered amines, higher temperatures or microwave heating are often necessary to drive the reaction to completion.[7] Ensure a sufficient amount of base is present to neutralize the generated acid and facilitate the final deprotonation.

Conclusion

2-Chloroimidazoline sulfate is a versatile and highly effective reagent for specialized coupling reactions. By acting as a potent activator of carboxylic acids and a direct guanidinylating agent for amines, it provides a valuable, often metal-free, pathway to construct essential amide and guanidine functionalities. Understanding its reactivity profile—driven by the electrophilicity of its C2 carbon—allows researchers to harness its power for the efficient synthesis of complex molecules in pharmaceutical and materials science.

References

  • Ohta, T., et al. (Year). Relevant publication on imidazole chemistry. Source.
  • Ghorbani-Vaghei, R., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. [Link]

  • Wang, J., et al. (2014). A Highly Efficient Synthesis of Amides and Peptides Using 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC) under Mild Conditions. Organic & Biomolecular Chemistry. [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron. [Link]

  • Various Authors (2020). Recent Advances in the Synthesis of 2-Imidazolines and Their Applications in Homogeneous Catalysis. European Journal of Organic Chemistry. [Link]

  • Organic Synthesis (Website). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Romaine, I. M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal. [Link]

  • Taylor & Francis (Collection). Cross-coupling reactions – Knowledge and References. Taylor & Francis Website. [Link]

  • Pace, V., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules. [Link]

  • Yoneda Labs (Website). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Hopkins, B. A., et al. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. ACS Omega. [Link]

  • Albaneze-Walker, J., et al. (2009). Imidazolylsulfonates: electrophilic partners in cross-coupling reactions. Organic Letters. [Link]

  • Kuo, C-W., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

  • Leed, M. G. D., et al. (2015). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N'-Carbonyldiimidazole: The Role of Acid Catalysis. Synthesis. [Link]

  • Heine, H. W., et al. (2011). One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. Organic Letters. [Link]

  • Organic Chemistry Portal (Website). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Bernatowicz, M. S., et al. (2000). Guanidinylation reagents.
  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]

  • Romaine, I. M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments (JoVE). [Link]

  • Guisan-Ceinos, M., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • El-Faham, A., et al. (2014). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]

  • Wolfe, A. L., & Wolfe, J. P. (2014). Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. Organic Letters. [Link]

  • Joshi, D., & Adhikari, N. (2019). Salts in Organic Synthesis: An Overview and Their Diversified Use. Asian Journal of Applied Chemistry Research. [Link]

  • InCatT (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT Blog. [Link]

  • Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Garg, N. K., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

  • Szostak, M., et al. (2018). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. ACS Catalysis. [Link]

  • Bellina, F., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Tetrahedron. [Link]

  • Abu-EL-Halawa, R. (1989). Synthesis of 2 — ( Chiral Alkyl ) Oxazolines. An-Najah University Journal for Research. [Link]

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Application

Synthesis of Alpha-2 Adrenergic Agonists via 2-Chloroimidazoline Sulfate: A Detailed Protocol and Mechanistic Guide

An Application Note for Drug Development Professionals Introduction: The Significance of Alpha-2 Adrenergic Agonists Alpha-2 adrenergic receptors (α2-AR) are G protein-coupled receptors (GPCRs) that play a pivotal role i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Introduction: The Significance of Alpha-2 Adrenergic Agonists

Alpha-2 adrenergic receptors (α2-AR) are G protein-coupled receptors (GPCRs) that play a pivotal role in regulating a wide array of physiological functions.[1][2] These receptors are integral to cardiovascular control, analgesia, and sedation.[2][3] Agonists of the α2-AR are widely used in clinical settings for treating conditions such as hypertension, severe pain, and attention-deficit/hyperactivity disorder (ADHD).[4][5] Prominent examples of α2-AR agonists include clonidine, dexmedetomidine, and brimonidine.

The therapeutic action of these agonists is mediated through their interaction with α2-AR subtypes (α2A, α2B, and α2C), which are primarily coupled to the Gi/o class of heterotrimeric G-proteins.[1][6] Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates downstream cellular responses.[2][6]

The α2-Adrenergic Receptor Signaling Pathway

The activation of α2-adrenergic receptors initiates a signaling cascade that results in the inhibition of neuronal firing and a reduction in neurotransmitter release, such as norepinephrine.[1][7] This mechanism is central to the sympatholytic effects of α2-AR agonists.

G_protein_signaling cluster_cytoplasm Cytoplasm Agonist α2-Adrenergic Agonist (e.g., Clonidine) Receptor α2-Adrenergic Receptor (GPCR) Agonist->Receptor Binds & Activates G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP (Cyclic AMP) ATP->cAMP Conversion Response Decreased Neuronal Firing & Neurotransmitter Release cAMP->Response Leads to

Caption: Alpha-2 adrenergic receptor signaling pathway.

Synthetic Strategy: The Role of 2-Chloroimidazoline

The imidazoline moiety is the core pharmacophore for a large class of α2-AR agonists. The synthesis of these compounds often relies on the construction of this heterocyclic ring by coupling it with a substituted aromatic group. 2-Chloro-4,5-dihydroimidazole (2-chloroimidazoline) and its salts, such as the sulfate form, are highly effective reagents for this purpose. They serve as electrophilic precursors that readily react with nucleophilic anilines to form the desired 2-aminoimidazoline structure.

The general reaction involves the nucleophilic substitution of the chlorine atom on the imidazoline ring by the amino group of a substituted aniline.

reaction_scheme cluster_reactants reagents Substituted Aniline (Nucleophile) conditions Base, Heat —————> reagents->conditions imidazoline +   2-Chloroimidazoline (Electrophile) product α2-Adrenergic Agonist (2-Aminoimidazoline Core) conditions->product

Caption: General synthesis of 2-aminoimidazoline derivatives.

Detailed Experimental Protocol: Synthesis of Clonidine

This protocol details the synthesis of Clonidine (N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine) from 2,6-dichloroaniline and a 2-chloroimidazoline precursor. This method is adapted from established synthetic routes.[8][9]

Materials and Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )Key Hazards
2,6-Dichloroaniline608-31-1C₆H₅Cl₂N162.02Toxic, Irritant, Environmental Hazard
2-Imidazolidone120-93-4C₃H₆N₂O86.09Irritant
Phosphorus Oxychloride (POCl₃)10025-87-3POCl₃153.33Corrosive, Toxic, Water-reactive
Toluene108-88-3C₇H₈92.14Flammable, Irritant, Health Hazard
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Corrosive
Ethyl Acetate141-78-6C₄H₈O₂88.11Flammable, Irritant
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04-
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

Step-by-Step Synthesis Procedure

This synthesis proceeds via the in-situ generation of the reactive chloroimidazoline species from 2-imidazolidone and subsequent reaction with the aniline.[9]

Step 1: Reaction Setup

  • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried to remove moisture.

  • Place the entire setup under an inert atmosphere of nitrogen or argon.[10]

  • In the flask, add 2,6-dichloroaniline (8.1 g, 0.05 mol) and 2-imidazolidone (4.3 g, 0.05 mol) to 100 mL of anhydrous toluene. Stir the mixture to form a suspension.

Step 2: Formation of the Reactive Intermediate and Coupling

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (8.4 g, 0.055 mol) to the stirred suspension via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.

    • Rationale: This exothermic reaction forms the reactive electrophile. Slow, cooled addition is critical to control the reaction rate and prevent unwanted side reactions.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 110 °C).

  • Maintain the reflux with vigorous stirring for 10-15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto 100 g of crushed ice.

    • Causality: This step quenches the reaction and hydrolyzes any remaining POCl₃. This is a highly exothermic and potentially hazardous step that must be performed with caution in a fume hood.

  • Make the aqueous solution strongly alkaline (pH > 12) by the slow addition of a 20% sodium hydroxide solution while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Clonidine free base.

Step 4: Purification and Characterization

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure Clonidine as a white crystalline solid.[11]

  • Characterization:

    • ¹H NMR: Confirm the structure by comparing the spectrum with known data for Clonidine.[12]

    • Mass Spectrometry: Determine the molecular weight. The expected molecular weight for Clonidine (C₉H₉Cl₂N₃) is approximately 230.09 g/mol .[13]

    • HPLC: Assess the purity of the final compound.[14]

    • Melting Point: Compare the measured melting point with the literature value (approx. 130 °C for the free base).

Experimental Workflow Diagram

workflow A 1. Reaction Setup - Add 2,6-dichloroaniline, 2-imidazolidone, & toluene - Inert Atmosphere (N₂) B 2. Reagent Addition - Cool to 0-5 °C - Add POCl₃ dropwise A->B C 3. Reaction - Heat to reflux (110 °C) - Stir for 10-15 hours - Monitor by TLC B->C D 4. Quenching - Cool to RT - Pour onto ice C->D E 5. Basification & Extraction - Add 20% NaOH (pH > 12) - Extract with Ethyl Acetate D->E F 6. Isolation - Dry organic layer (Na₂SO₄) - Concentrate via Rotovap E->F G 7. Purification - Recrystallize crude product F->G H 8. Characterization - NMR, MS, HPLC, MP G->H

Caption: Workflow for the synthesis and purification of Clonidine.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete reaction. - Reagents (especially POCl₃) are degraded. - Insufficient heating or reaction time.- Monitor reaction by TLC to confirm completion. - Use fresh, high-quality reagents.[11] - Ensure proper reflux temperature and extend reaction time if necessary.
Impure Product - Incomplete reaction or side product formation. - Inefficient work-up or purification.- Optimize reaction conditions (temperature, stoichiometry) to improve selectivity.[11] - Ensure complete basification during work-up. - Repeat recrystallization or consider column chromatography for purification.[11]
Reaction stalls - Moisture in the reaction flask quenching the POCl₃. - Loss of inert atmosphere.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Check for leaks in the inert gas setup.

Safety Precautions

The synthesis of α2-adrenergic agonists involves hazardous materials and requires strict adherence to safety protocols.

  • Engineering Controls: All steps of this procedure must be performed in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.[10]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles at all times.[15][16]

  • Reagent Handling:

    • Phosphorus oxychloride (POCl₃): Extremely corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere.

    • 2,6-Dichloroaniline: Toxic upon ingestion, inhalation, or skin contact. Avoid creating dust.

    • Toluene: Flammable liquid and vapor. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents or corrosive materials down the drain.[17]

Conclusion

The synthetic route to α2-adrenergic agonists via 2-chloroimidazoline intermediates is a robust and well-established method in medicinal chemistry. By carefully controlling reaction conditions and adhering to stringent safety protocols, researchers can successfully synthesize compounds like Clonidine for further investigation and development. The protocol and insights provided in this guide serve as a foundational resource for professionals in the field, enabling the efficient and safe production of these vital therapeutic agents.

References

  • Reactome. (n.d.). Adrenaline signalling through Alpha-2 adrenergic receptor. Retrieved from [Link]

  • Wikipedia. (2024). Alpha-2 adrenergic receptor. Retrieved from [Link]

  • Qu, L., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science Advances. Retrieved from [Link]

  • Näsman, J. (2002). Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. Semantic Scholar. Retrieved from [Link]

  • New Drug Approvals. (2013). clonidine. Retrieved from [Link]

  • Kalkman, H. O., & Török, K. (2005). Alpha(2)-adrenergic receptor signalling in hypertension. PubMed - NIH. Retrieved from [Link]

  • Magritek. (n.d.). Integrated spectral, structural and computational investigation of antihypertensive drug Clonidine: experimental, DFT and molecular interaction analysis. Retrieved from [Link]

  • Google Patents. (n.d.). RU2133247C1 - Method of synthesis of 2-(2,6-dichlorophenylamino)-2- -imidazoline hydrochloride.
  • SciSpace. (2020). Identification and quantitative determination of clonidine by HPLC method. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloro-4,5-dihydroimidazole (1) with sodium thiosulfate. Retrieved from [Link]

  • Proclinical. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Clonidine Hydrochloride. Retrieved from [Link]

  • Patsnap. (2018). Method for preparing clonidine hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Retrieved from [Link]

  • NIST. (n.d.). Clonidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Clonidine. Retrieved from [Link]

  • PubMed. (2000). Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of clonidine. Retrieved from [Link]

  • PubMed. (2001). Carbon disulfide promoted reactions of 2-chloro-4,5-dihydro-imidazole with some N-nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • PubMed. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazoline derivatives. Retrieved from [Link]

  • PubMed - NIH. (n.d.). Characterization of alpha 2-adrenergic receptor subtype-specific antibodies. Retrieved from [Link]

  • Eurofins. (n.d.). 2-Chloroacetamide. Retrieved from [Link]

  • PubMed. (2001). Synthesis and pharmacological evaluation of imidazoline sites I1 and I2 selective ligands. Retrieved from [Link]

  • YouTube. (2024). Synthesis and purification of imidazole derivatives. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Retrieved from [Link]

  • PubMed Central. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Retrieved from [Link]

  • IOVS. (n.d.). Characterization of α 2 Adrenergic Receptor Subtypes in Human Ocular Tissue Homogenates. Retrieved from [Link]

  • PubMed. (n.d.). alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role. Retrieved from [Link]

  • PubMed Central. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Retrieved from [Link]

  • Penn State Research Database. (2023). Alpha-2 Adrenergic Agonists. Retrieved from [Link]

  • WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]

  • MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Retrieved from [Link]

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Method

Application Notes and Protocols for the Preparation of Cyclic Ureas using 2-Chloro-4,5-dihydro-1H-imidazole Sulfate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis of cyclic ureas from diamines utilizing 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of cyclic ureas from diamines utilizing 2-chloro-4,5-dihydro-1H-imidazole sulfate. While the application of this specific reagent for this transformation is not widely documented in peer-reviewed literature, this guide is constructed based on established principles of organic chemistry, drawing parallels with known carbonylating agents. We present a plausible reaction mechanism, a detailed experimental protocol, and a framework for troubleshooting and optimization. This application note is intended to serve as a foundational resource for researchers exploring novel and efficient methodologies for the construction of cyclic urea moieties, which are pivotal structural motifs in medicinal chemistry and drug development.

Introduction: The Significance of Cyclic Ureas and the Quest for Novel Reagents

Cyclic ureas are a cornerstone of modern medicinal chemistry, embedded in the molecular architecture of numerous FDA-approved drugs, including the anti-cancer agent Emicerfont, the ACE inhibitor Imidapril, and the antibiotic Azlocillin.[1] Their prevalence stems from their ability to act as rigid scaffolds that can present pharmacophoric groups in a well-defined spatial orientation, enhancing binding affinity and selectivity for biological targets. Furthermore, the urea functional group is an excellent hydrogen bond donor and acceptor, facilitating crucial interactions with protein active sites.

Traditional methods for the synthesis of cyclic ureas often rely on hazardous reagents such as phosgene or its derivatives.[2] While alternatives like carbonyldiimidazole (CDI) and triphosgene are available, the search for novel, efficient, and safer reagents continues.[3][4] In this context, 2-chloro-4,5-dihydro-1H-imidazole sulfate (CAS 54255-12-8) presents itself as a potentially valuable, yet underexplored, reagent for this transformation.[5][6] Its structure suggests it can act as an electrophilic carbonyl equivalent, offering a direct and potentially mild route to cyclic ureas from their corresponding diamine precursors.

Proposed Mechanism of Action: A Mechanistic Hypothesis

The reaction of a diamine with 2-chloro-4,5-dihydro-1H-imidazole sulfate is proposed to proceed through a two-step sequence involving initial guanidinylation followed by intramolecular cyclization and hydrolysis.

  • Initial Nucleophilic Attack: The more nucleophilic primary or secondary amine of the diamine substrate attacks the electrophilic C2 carbon of the 2-chloro-4,5-dihydro-1H-imidazolium cation. This results in the formation of a tetrahedral intermediate.

  • Chloride Elimination and Isourea Formation: The tetrahedral intermediate collapses, eliminating a chloride ion to form a transient, activated isourea intermediate.

  • Intramolecular Cyclization: The second amino group of the diamine then undergoes a rapid intramolecular nucleophilic attack on the same C2 carbon of the activated isourea.

  • Proton Transfer and Ring Closure: A series of proton transfers leads to the formation of the cyclic urea ring and the release of 2-aminoimidazoline as a byproduct. The reaction is driven to completion by the formation of the thermodynamically stable cyclic urea.

Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products diamine Diamine (R-NH-CH2...CH2-NH2) tetrahedral_intermediate Tetrahedral Intermediate diamine->tetrahedral_intermediate Nucleophilic Attack reagent 2-Chloro-4,5-dihydro-1H-imidazole Sulfate reagent->tetrahedral_intermediate isourea_intermediate Activated Isourea Intermediate tetrahedral_intermediate->isourea_intermediate Chloride Elimination cyclic_urea Cyclic Urea isourea_intermediate->cyclic_urea Intramolecular Cyclization byproduct 2-Aminoimidazoline Byproduct isourea_intermediate->byproduct

Figure 1: Proposed mechanism for the formation of cyclic ureas.

Experimental Protocol: A General Procedure

This protocol provides a general method for the synthesis of cyclic ureas using 2-chloro-4,5-dihydro-1H-imidazole sulfate. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for different diamine substrates.

Materials and Reagents
  • Diamine substrate (e.g., 1,2-ethylenediamine, 1,3-propylenediamine)

  • 2-Chloro-4,5-dihydro-1H-imidazole sulfate (CAS 54255-12-8)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the diamine substrate (1.0 eq.). Dissolve the diamine in the chosen anhydrous solvent (e.g., DCM, approximately 0.1 M concentration).

  • Addition of Base: Add the tertiary amine base (2.2 eq.) to the solution and stir for 5-10 minutes at room temperature. The base is crucial to neutralize the sulfuric acid present in the reagent and the HCl generated during the reaction.

  • Addition of Reagent: In a separate flask, suspend 2-chloro-4,5-dihydro-1H-imidazole sulfate (1.1 eq.) in the same anhydrous solvent. Add this suspension dropwise to the stirring solution of the diamine and base at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclic urea.

Experimental Workflow setup 1. Reaction Setup: Diamine + Solvent + Base addition 2. Reagent Addition: 2-Chloro-4,5-dihydro-1H-imidazole sulfate suspension at 0 °C setup->addition reaction 3. Reaction: Stir at room temperature (12-24h) addition->reaction monitoring 4. Monitoring: TLC or LC-MS reaction->monitoring workup 5. Work-up: Quench with water, Extract monitoring->workup washing 6. Washing: NaHCO3(aq), Brine workup->washing drying 7. Drying & Concentration washing->drying purification 8. Purification: Column Chromatography drying->purification

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent hydrolysis of 2-chloroimidazoline sulfate in aqueous media

Introduction This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the hydrolysis of 2-chloroimidazoline sulfate in aqueo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the hydrolysis of 2-chloroimidazoline sulfate in aqueous media. As a reactive electrophilic species, 2-chloroimidazoline is susceptible to degradation in the presence of nucleophiles, primarily water. This guide offers in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is 2-chloroimidazoline sulfate, and why is it susceptible to hydrolysis?

2-chloroimidazoline is a cyclic isothiourea derivative. The core of its reactivity lies in the C2 carbon of the imidazoline ring, which is bonded to two nitrogen atoms and an electronegative chlorine atom. This configuration makes the C2 carbon highly electrophilic and thus a prime target for nucleophilic attack by water or hydroxide ions present in aqueous solutions.

The hydrolysis process is typically accelerated under neutral to basic conditions, where the concentration of the more potent nucleophile, the hydroxide ion (OH⁻), is higher.[1][2][3] The reaction proceeds via a nucleophilic substitution mechanism, leading to the displacement of the chloride ion and the formation of less active or inactive degradation products.

Q2: What are the primary factors that accelerate its hydrolysis?

The stability of 2-chloroimidazoline sulfate in aqueous solutions is primarily governed by two environmental factors: pH and temperature .

  • pH: This is the most critical factor. As a general rule for similar imidazoline structures, hydrolytic degradation is significantly faster at neutral and, especially, alkaline (basic) pH levels (pH > 7).[1] Acidic conditions (pH < 7) generally suppress hydrolysis by reducing the concentration of hydroxide ions and by protonating the ring nitrogens, which can decrease the electrophilicity of the C2 carbon.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4] Storing solutions at elevated temperatures will accelerate the degradation process, while refrigeration or freezing can significantly extend the compound's shelf life.

The interplay of these factors is summarized below.

FactorConditionImpact on Hydrolysis RateRationale
pH Acidic (e.g., pH 3-5)Slowest Lower concentration of OH⁻ nucleophile; potential stabilization via protonation.
Neutral (e.g., pH 7)ModerateSufficient OH⁻ concentration for the reaction to proceed at a noticeable rate.
Alkaline (e.g., pH > 8)Fastest High concentration of the highly reactive OH⁻ nucleophile.[1]
Temperature Refrigerated (2-8 °C)Slow Reduced kinetic energy slows the reaction rate.
Room Temp (20-25 °C)ModerateStandard baseline rate of degradation.
Elevated (>30 °C)Fast Significantly increased kinetic energy accelerates the reaction rate.[4]
Q3: What are the expected degradation products?

Based on the hydrolysis mechanism, the primary degradation product is expected to be 2-imidazolidinone , also known as ethyleneurea. This is formed by the replacement of the chlorine atom with a hydroxyl group, followed by tautomerization to the more stable keto form. In some related reactions, ethylenethiourea (2-imidazolidinethione) has also been observed as a product, though this typically involves reaction with sulfur-based nucleophiles.[5][6] For simple aqueous hydrolysis, 2-imidazolidinone is the most probable end-product.

Q4: Does the sulfate counter-ion affect stability compared to other salts?

The counter-ion (sulfate, hydrochloride, etc.) primarily serves to make the compound a stable, crystalline solid that is easier to handle and weigh. In solution, the compound dissociates into the protonated 2-chloroimidazolinium cation and the corresponding counter-ion. While different counter-ions can subtly affect the initial pH of a solution when dissolved in unbuffered water, they are not expected to play a direct role in the hydrolysis reaction itself. The dominant factor governing stability in a prepared solution will always be the final pH, which should be controlled by a suitable buffer system, not the counter-ion.

Troubleshooting Guide

Q5: My solution of 2-chloroimidazoline sulfate is losing potency. How can I confirm if hydrolysis is the cause?

Loss of activity is a classic sign of degradation. To confirm this, you must analytically separate and quantify the parent compound from its potential degradation products. The recommended method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

A stability-indicating HPLC method will show a decrease in the peak area of 2-chloroimidazoline over time, coupled with the appearance and increase of a new, more polar peak corresponding to the hydrolysis product (e.g., 2-imidazolidinone).

TroubleshootingWorkflow Start Suspected Loss of Potency in Solution PrepQC Prepare Fresh Standard & Analyze Aged Sample via HPLC Start->PrepQC Analyze Compare Chromatograms PrepQC->Analyze PeakDecrease Parent Peak Area Decreased? New Peak(s) Appeared? Analyze->PeakDecrease Yes Yes PeakDecrease->Yes Yes No No PeakDecrease->No No HydrolysisConfirmed Hydrolysis Confirmed. Degradation is Occurring. Yes->HydrolysisConfirmed OtherIssue Chemical Integrity is OK. Troubleshoot other experimental parameters (e.g., assay, reagents). No->OtherIssue Action Review Solution Prep & Storage. Implement pH & Temperature Control. (See Protocol Section) HydrolysisConfirmed->Action

Q6: I see a precipitate forming in my solution. What could it be?

Precipitation is a common issue when working with buffered solutions or complex media. It can arise from several sources:

  • Poor Solubility: The concentration of 2-chloroimidazoline sulfate may have exceeded its solubility limit in your specific buffer system.

  • pH-Dependent Solubility: The protonated form of 2-chloroimidazoline is generally more water-soluble.[7] If the pH of your solution is too high (closer to or above its pKa), the neutral form may precipitate.

  • Buffer Incompatibility: The sulfate counter-ion could precipitate with certain buffer components (e.g., high concentrations of calcium or barium ions).

  • Degradation Product Precipitation: While less common, the hydrolysis product itself could have lower solubility than the parent compound and precipitate out over time.

To troubleshoot, first check the pH of your solution. Then, try preparing a more dilute solution or using a different buffer system. Analyzing the precipitate after isolation can definitively identify its nature.[8]

Protocols and Best Practices

Q7: What is the recommended procedure for preparing a stable aqueous stock solution?

The key to preventing hydrolysis is to dissolve the compound in a chilled, acidic buffer . Unbuffered water (e.g., DI water, Milli-Q) is not recommended as its pH is uncontrolled and can be easily influenced by dissolved atmospheric CO₂, often resulting in a pH between 5.5 and 6.5, which is not optimal for long-term stability.

Illustrative Stability Data for Guidance

The following table provides illustrative half-life data based on the general principles of imidazoline stability. Actual stability should be determined empirically using a validated analytical method.

pH of SolutionTemperatureExpected Stability (t½)Recommendation
3.04 °CWeeks to MonthsNot Recommended (Extreme pH may affect experiments)
5.0 4 °C Days to Weeks Optimal for Stock Solutions
5.025 °CDaysSuitable for working solutions used the same day.
7.04 °CDaysSub-optimal; use only if experimentally necessary.
7.025 °CHoursNot Recommended (Significant degradation likely)
9.025 °CMinutes to HoursAvoid (Rapid degradation expected)
Q8: Can you provide a specific buffer recipe for maximizing stability?

Yes. A sodium acetate buffer at pH 5.0 is an excellent choice. It provides robust buffering capacity in the ideal pH range for stability and is compatible with most downstream applications.

Protocol: Preparation of 1 M Sodium Acetate Stock Solution (pH 5.0)

  • Weigh 82.03 g of sodium acetate (anhydrous) and dissolve in 800 mL of deionized water.

  • Carefully add glacial acetic acid dropwise while monitoring the pH with a calibrated meter until the pH reaches 5.0.

  • Add deionized water to bring the final volume to 1000 mL.

  • Sterilize by filtration through a 0.22 µm filter if required for your application.

Protocol: Preparation of a 10 mM 2-Chloroimidazoline Sulfate Working Solution

  • Prepare a 100 mM sodium acetate buffer (pH 5.0) by diluting your 1 M stock.

  • Chill the 100 mM acetate buffer on ice to ~4 °C.

  • Calculate the required mass of 2-chloroimidazoline sulfate for your target volume (MW can vary based on hydration, use the value from your supplier's CoA).

  • Weigh the solid compound and add it to the pre-chilled, stirred acetate buffer.

  • Vortex briefly until fully dissolved. Do not heat to dissolve.

  • Use the solution immediately or store as recommended below.

Q9: What are the best practices for long-term storage?

For maximum stability:

  • Solid Form: Store the solid 2-chloroimidazoline sulfate powder in a desiccator at 2-8 °C, protected from light and moisture.

  • Aqueous Stock Solutions: Prepare stock solutions in an acidic buffer (e.g., pH 5.0 acetate) as described above. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at ≤ -20 °C. For short-term storage (1-2 weeks), refrigeration at 2-8 °C is acceptable.

References
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4,5-dimethyl-1H-imidazole. Benchchem.
  • ResearchGate. (2022). Reaction of 2-chloro-4,5-dihydroimidazole (1) with sodium thiosulfate. [Link]

  • Journal of Environmental Quality. (2026). Formation and decay of ethylenethiourea (ETU) in soil and water under tropical conditions. [Link]

  • PubChem - NIH. Ethylenethiourea. [Link]

  • Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13–15. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO JOURNALS, 3(2), 21-30. [Link]

  • A. A. G. (2025). Top 5 Factors Affecting Chemical Stability. [Link]

  • PubChem - NIH. 2-Imidazolidinethione. [Link]

  • ResearchGate. (Date not available). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pure and Applied Chemistry, 3(2), 21-30. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Bondarenko, S., & Gan, J. (2004). Degradation and sorption of chlorpyrifos in urban stream sediments. Journal of Environmental Quality, 33(4), 1349-1355.
  • Zaranyika, M. F., & Nyandoro, P. (1993). Degradation of glyphosate in the aquatic environment: An enzymatic kinetic model that takes into account microbial degradation of both free and colloidal particle-adsorbed glyphosate. Journal of Agricultural and Food Chemistry, 41(5), 838-842.
  • Wong, A. H., Law, S., Walker, S. E., & Bowles, S. K. (2000). Concentration-Dependent Compatibility and Stability of Dexamethasone and Midazolam. The Canadian Journal of Hospital Pharmacy, 53(1). [Link]

  • Patakioutas, G., et al. (2002). Degradation of pirimiphos-methyl in top soils of untilled and tilled soil. Journal of Environmental Science and Health, Part B, 37(3), 223-233.
  • ResearchGate. (2017). How to choose a buffer for imidazole based solution?[Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Chloroimidazoline Sulfate Substitution Reactions

Welcome to the technical support center for 2-chloroimidazoline sulfate substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-chloroimidazoline sulfate substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.

Troubleshooting Guide: A-Question-and-Answer-Approach

This section addresses specific, common problems encountered during the substitution reaction.

Question 1: Why is my reaction showing low to no product yield?

Answer: Low or non-existent yield is the most common issue, and it can typically be traced back to one of several factors related to reagents and reaction conditions.

  • Inactive Nucleophile: The reactivity of your nucleophile is paramount. If you are using a weak nucleophile (e.g., a neutral amine or alcohol), it may not be potent enough to displace the chloride.

    • Solution: For neutral nucleophiles like amines or thiols, the addition of a non-nucleophilic base is often necessary to scavenge the HCl generated during the reaction. For O-nucleophiles, converting them to their more reactive anionic forms (e.g., using a base like sodium hydride to form an alkoxide) can significantly improve reactivity.[1]

  • Inappropriate Solvent Choice: The solvent plays a critical role in mediating the reaction. Polar protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, reducing its efficacy.

    • Solution: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF).[1][2] These solvents can dissolve the reactants without diminishing the strength of the nucleophile.[1]

  • Suboptimal Temperature: The substitution reaction may be kinetically slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 50–80°C) can increase the reaction rate.[1][3] However, be cautious, as excessive heat can lead to the decomposition of the starting material or promote side reactions.[1] Always monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question 2: My reaction is producing multiple unintended byproducts. How can I improve selectivity?

Answer: The formation of byproducts often points to side reactions competing with your desired substitution.

  • Elimination Side Reactions (E2): The use of a strong, sterically hindered base can favor the elimination of HCl, leading to an unsaturated byproduct instead of the desired substitution product.[1]

    • Solution: Employ a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[1] Running the reaction at a lower temperature can also favor substitution over elimination.[1]

  • Decomposition of Starting Material: 2-chloroimidazoline derivatives can be unstable, particularly at high temperatures or in the presence of strong bases.[1]

    • Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1] Maintain careful temperature control throughout the experiment.

  • Reaction with Solvent: In some cases, the solvent itself can act as a nucleophile, leading to undesired products.

    • Solution: Choose a robust, non-reactive solvent. As mentioned, DMF, ACN, and THF are generally safe choices.[1][2]

Question 3: The reaction starts but seems to stall before all the starting material is consumed. What's happening?

Answer: A stalled reaction can be frustrating. It typically indicates that one of the reactive species has been consumed or deactivated, or that the reaction has reached an unfavorable equilibrium.

  • Insufficient Base: For reactions that generate acid (like those with neutral amine nucleophiles), the gradual formation of the amine-hydrochloride salt can inhibit further reaction.

    • Solution: Ensure you are using at least a stoichiometric equivalent of a non-nucleophilic base. In some cases, a slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Poor Solubility: If the reactants or intermediates precipitate out of the solution, the reaction will effectively stop.

    • Solution: Choose a solvent in which all components are fully soluble at the reaction temperature. A solvent screen might be necessary to find the optimal medium.

Frequently Asked Questions (FAQs)

This section covers broader concepts and best practices.

What is the general mechanism for this substitution reaction?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4] The electron-deficient carbon atom at the 2-position of the imidazoline ring is susceptible to attack by a nucleophile. The presence of the ring nitrogens helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex), facilitating the displacement of the chloride leaving group.[4]

Mechanism of SNAr on 2-Chloroimidazoline

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer-like Intermediate cluster_products Products R 2-Chloroimidazoline I IntermediateRing with Nu and Cl attachedNegative charge delocalized R->I Attack at C2 Nu Nucleophile (Nu⁻) P Substituted Product I->P Loss of Leaving Group LG Chloride Ion (Cl⁻) Troubleshooting_Workflow Start Low or No Yield Observed Check_Nu Is the Nucleophile Active? Start->Check_Nu Check_Solvent Is the Solvent Appropriate? Check_Nu->Check_Solvent Yes Sol_Activate_Nu Use stronger nucleophile (e.g., alkoxide) Check_Nu->Sol_Activate_Nu No (weak Nu) Check_Temp Is the Temperature Optimal? Check_Solvent->Check_Temp Yes Sol_Change_Solvent Switch to Polar Aprotic (DMF, ACN) Check_Solvent->Sol_Change_Solvent No (protic solvent) Check_Base Is a Base Required/Correct? Check_Temp->Check_Base Yes Sol_Increase_Temp Increase temperature moderately (50-80°C) Check_Temp->Sol_Increase_Temp No (too low) Sol_Add_Base Add non-nucleophilic base (e.g., K₂CO₃, DIPEA) Check_Base->Sol_Add_Base No (neutral Nu) End Yield Optimized Check_Base->End Yes Sol_Activate_Nu->Check_Solvent Sol_Add_Base->End Sol_Change_Solvent->Check_Temp Sol_Increase_Temp->Check_Base

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloroimidazoline Sulfate Conversions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the common bottlenecks associated with 2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the common bottlenecks associated with 2-chloroimidazoline sulfate (2-CIS). This reagent is a cornerstone in the synthesis of alpha-adrenergic agonists, fused imidazo-heterocycles, and complex metal-ligand precursors. However, its unique reactivity profile requires precise kinetic and environmental control to achieve high conversion rates.

Below, you will find diagnostic troubleshooting guides, quantitative optimization data, and a self-validating experimental protocol to ensure your C–N bond formation reactions succeed.

Diagnostic FAQs & Troubleshooting Guides

Q1: My conversion rate stalls at 30–40% despite adding excess 2-chloroimidazoline sulfate. What is causing this plateau? Causality & Mechanism: 2-Chloroimidazoline sulfate is highly electrophilic once neutralized to its free base, 2-chloro-4,5-dihydro-1H-imidazole . The primary cause of a stalled conversion is the competitive hydrolysis of this electrophile by adventitious moisture. Water acts as a highly effective competing nucleophile, attacking the C2 position and yielding an unreactive, dead-end byproduct: imidazolidin-2-one (ethyleneurea). Because the free base is extremely moisture-sensitive, any water introduced via hygroscopic solvents or the atmosphere will outcompete your target nucleophile, artificially capping your conversion rate. Actionable Solution: Ensure rigorous drying of all solvents over 3Å molecular sieves. Implement a self-validating diagnostic: monitor the reaction via LC-MS. If you observe a dominant mass peak at m/z 87 [M+H]⁺ (corresponding to imidazolidin-2-one), moisture is your limiting factor.

Q2: I am coupling a deactivated aromatic amine (e.g., an electron-deficient aniline). How should I optimize the base and solvent? Causality & Mechanism: The sulfate salt of 2-CIS must be neutralized to liberate the active electrophile. However, using an aqueous or overly strong base (like NaOH) introduces water and accelerates hydrolysis. Conversely, weak bases fail to fully crack the sulfate salt. For deactivated amines, the nucleophilic attack at the C2 position is the rate-determining step . Protic solvents (like alcohols) can hydrogen-bond with the amine, further reducing its nucleophilicity. Actionable Solution: Transition from protic solvents to polar aprotic solvents (such as anhydrous DMF or acetonitrile) to maximize the nucleophilicity of the amine. Use a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA). DIPEA effectively neutralizes the sulfate salt without acting as a competing nucleophile.

Q3: Does temperature play a critical role in the conversion rate, and how do I prevent thermal degradation? Causality & Mechanism: Yes. C–N bond formation with 2-CIS requires overcoming a significant activation energy barrier, especially when synthesizing complex fused heterocycles or metal-ligand precursors . However, prolonged heating above 80 °C exacerbates the thermal degradation of the 2-chloroimidazoline free base. Actionable Solution: Implement a temperature-ramp protocol. Start the neutralization at 0 °C to stabilize the highly reactive free base, then ramp to 60–75 °C for the coupling phase. This kinetic control ensures the electrophile remains intact long enough for the amine to react.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters, the yield of the target 2-aminoimidazoline, and the formation of the dead-end hydrolysis byproduct.

Solvent SystemBase SelectionTemperature ProfileTarget Yield (%)Hydrolysis Byproduct (%)
Isopropanol (Reagent Grade)NaOH (aq)80 °C (Constant)35%60%
Methanol (Anhydrous)K₂CO₃ (Solid)65 °C (Constant)55%30%
DMF (Anhydrous, <50 ppm H₂O)DIPEA (Liquid)0 °C → 70 °C (Ramp)92% <5%

Validated Experimental Protocol: Anhydrous Coupling of 2-CIS with Deactivated Anilines

This protocol is designed as a self-validating system to ensure the integrity of the 2-chloroimidazoline electrophile throughout the workflow.

Step 1: Preparation & Thermal Stabilization

  • Action: In an oven-dried Schlenk flask under a strict argon atmosphere, suspend 1.2 equivalents of 2-chloroimidazoline sulfate in anhydrous DMF (0.2 M concentration). Cool the suspension to 0 °C using an ice bath.

  • Causality: The low temperature suppresses premature degradation of the free base once it is liberated.

Step 2: In Situ Neutralization (Free-Basing)

  • Action: Dropwise, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at 0 °C.

  • Self-Validation Check: Observe the physical state of the mixture. The opaque suspension should transition to a nearly clear solution as the insoluble sulfate salt is neutralized into the soluble 2-chloro-4,5-dihydro-1H-imidazole free base. If the solution remains heavily cloudy, base stoichiometry or stirring efficiency is insufficient.

Step 3: Nucleophilic Coupling

  • Action: Add 1.0 equivalent of the target aromatic amine. Remove the ice bath and gradually heat the reaction mixture to 70 °C. Maintain this temperature for 12–18 hours.

  • Causality: The temperature ramp provides the necessary thermal energy to overcome the activation barrier of the deactivated amine while minimizing the time the free base spends at elevated, degradation-prone temperatures.

Step 4: Diagnostic Reaction Monitoring

  • Action: Sample the reaction at the 4-hour and 12-hour marks. Analyze via LC-MS.

  • Self-Validation Check: Track the depletion of the amine and the appearance of the target product. Crucially, quantify the peak at m/z 87 [M+H]⁺. A spike in this mass indicates a breach in anhydrous conditions, validating the need for fresh, dry solvent.

Step 5: Quench and Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash three times with saturated aqueous NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: The mild alkaline wash removes the sulfate salts and excess DIPEA without hydrolyzing the newly formed 2-aminoimidazoline product.

Mechanistic Visualization

G CIS 2-Chloroimidazoline Sulfate (Stable Storage Form) Base Base Addition (e.g., DIPEA) CIS->Base Deprotonation Active 2-Chloro-4,5-dihydro-1H-imidazole (Active Electrophile) Base->Active Nucleophile Nucleophilic Attack (Ar-NH2 / Ar-OH) Active->Nucleophile Desired Pathway Water Moisture / H2O (Competitive Nucleophile) Active->Water Competing Pathway Product Target Product (e.g., 2-Aminoimidazoline) Nucleophile->Product Hydrolysis Imidazolidin-2-one (Dead-end Byproduct) Water->Hydrolysis

Mechanistic pathway of 2-chloroimidazoline coupling versus competing hydrolysis.

References

  • Title: Synthesis of 2-chloro-2-imidazoline and its reactivity with aromatic amines, phenols, and thiophenols Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: US Patent 5952362A - 2-imidazoline, 2-oxazoline, 2-thiazoline, and 4-imidazole derivatives of methylphenyl, methoxyphenyl, and aminophenyl alkylsulfonamides and ureas and their use Source: Google Patents URL
  • Title: Copper(II) Complexes with 1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Synthesis, Structure and Evaluation of Anticancer, Antimicrobial and Antioxidant Potential Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

Optimization

Technical Support Center: Purification of 2-Chloroimidazoline Sulfate Reaction Mixtures

Welcome to the Technical Support Center for the synthesis and purification of 2-chloro-4,5-dihydro-1H-imidazole sulfate (commonly known as 2-chloroimidazoline sulfate, CAS 54255-12-8). This highly reactive intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-chloro-4,5-dihydro-1H-imidazole sulfate (commonly known as 2-chloroimidazoline sulfate, CAS 54255-12-8). This highly reactive intermediate is foundational for synthesizing imidazoline receptor ligands, fused triazole derivatives, and various antihypertensive agents.

Due to its extreme moisture sensitivity and the harsh conditions required for its synthesis, isolating this compound with high purity presents significant challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure your success.

Mechanistic Insights: Why the Sulfate Salt?

The free base, 2-chloro-4,5-dihydro-1H-imidazole, is highly electrophilic at the C2 position. Nucleophilic attack by ambient moisture rapidly displaces the chloride ion, leading to irreversible hydrolysis back into the starting material, 2-imidazolidinone.

By converting the crude reaction mixture into the sulfate salt, we protonate the imine nitrogen. This delocalizes the positive charge across the amidinium system, effectively reducing the electrophilicity of the C2 carbon. This electronic stabilization is what allows the molecule to be isolated as a stable, solid-state product suitable for long-term storage and subsequent coupling reactions 1.

Degradation A 2-Chloroimidazoline (Reactive Electrophile) B H2O (Moisture) C Nucleophilic Attack at C2 D 2-Imidazolidinone (Hydrolysis Product) C->D E HCl (Byproduct) C->E AB AB AB->C

Moisture-induced degradation pathway of 2-chloroimidazoline to 2-imidazolidinone.

Troubleshooting Guide & FAQs

Q1: My NMR shows a large peak corresponding to 2-imidazolidinone. Why is my product degrading during purification? A1: The C-Cl bond in the imidazoline ring is exceptionally labile to moisture. Even atmospheric humidity during filtration can cause hydrolysis. Causality & Solution: Water acts as a nucleophile, displacing the chloride. Ensure all purification solvents (especially alcohols or ethers used for washing) are strictly anhydrous. Perform all filtrations under a blanket of dry nitrogen or argon. Never use an aqueous workup 2.

Q2: I used POCl₃ as the chlorinating agent. How do I remove the residual phosphorus byproducts without using an aqueous wash? A2: Aqueous washes will instantly destroy the product. Causality & Solution: Utilize a vacuum distillation step to remove excess POCl₃ before salt formation. After adding anhydrous sulfuric acid to form the sulfate salt, the product will precipitate. Wash the precipitate with anhydrous dichloromethane (DCM). The phosphorus byproducts remain soluble in the organic mother liquor, while the amidinium sulfate salt is highly insoluble in non-polar/weakly polar solvents.

Q3: My sulfate salt is precipitating as a sticky gum rather than a crystalline solid. How can I induce proper crystallization? A3: Gummy precipitates usually occur when the sulfuric acid is added too rapidly (causing local thermal degradation) or when residual starting material acts as a plasticizing impurity. Causality & Solution: Dissolve the crude gum in a minimal amount of anhydrous methanol at 0–5 °C. Slowly add anhydrous diethyl ether (anti-solvent) dropwise under vigorous stirring. The sharp drop in polarity forces the highly polar sulfate salt to nucleate and crystallize.

Validated Experimental Protocol

This self-validating protocol ensures the complete removal of chlorinating agents while preventing the hydrolytic degradation of the product 3.

Step-by-Step Isolation and Purification
  • Concentration: Following the chlorination of 2-imidazolidinone with POCl₃, remove the excess POCl₃ via high-vacuum distillation at 40–50 °C. Critical Checkpoint: Do not exceed 50 °C to prevent thermal degradation of the imidazoline ring.

  • Solvent Exchange: Dilute the resulting viscous, dark residue with anhydrous dichloromethane (DCM) (approx. 5 mL per gram of theoretical yield) and cool the mixture to 0 °C in an ice-water bath.

  • Salt Formation: Slowly add a stoichiometric amount of anhydrous sulfuric acid (either dissolved in cold, anhydrous methanol or added neat dropwise) while maintaining the internal temperature strictly below 5 °C.

  • Precipitation: Stir the mixture for 30 minutes at 0 °C. The 2-chloroimidazoline sulfate will precipitate as a white to pale-yellow crystalline solid.

  • Filtration & Washing: Filter the solid rapidly using a Schlenk frit or a Büchner funnel under a continuous stream of dry nitrogen. Wash the filter cake twice with cold, anhydrous DCM, followed by a final wash with anhydrous diethyl ether to remove residual acid and phosphorus byproducts.

  • Drying: Transfer the solid immediately to a vacuum desiccator containing P₂O₅. Dry under high vacuum for 12–24 hours before storage at -20 °C.

Workflow A Reaction Mixture (2-Imidazolidinone + POCl3) B Vacuum Distillation (Remove excess POCl3) A->B C DCM Dilution & Cooling (0°C) B->C D H2SO4 Addition (Salt Formation) C->D E Filtration under N2 & Ether Wash D->E F Pure 2-Chloroimidazoline Sulfate E->F

Workflow for the synthesis and purification of 2-chloroimidazoline sulfate.

Quantitative Data: Purification Solvent Comparison

Selecting the correct solvent system is the most critical variable in the purification of 2-chloroimidazoline sulfate. The table below summarizes the efficacy and risk profiles of standard purification solvents based on empirical laboratory data.

Solvent SystemPrimary PurposeEfficacy ProfileRisk Profile / Causality
Dichloromethane (DCM) Washing / Byproduct removalHigh: Effectively solubilizes POCl₃ and PCl₅ residues.Low: Non-reactive and aprotic; does not induce hydrolysis.
Anhydrous Methanol Solubilization for crystallizationModerate: Good solubility for the sulfate salt at room temp.Medium: Prolonged exposure or heating can lead to nucleophilic methoxy substitution at C2.
Diethyl Ether Anti-solvent precipitationHigh: Forces rapid nucleation of the polar salt.Low: Highly volatile, making the final drying step highly efficient.
Water / Aqueous Buffers Extraction / Phase separationZero: Product is destroyed.Critical: Immediate and irreversible hydrolysis to 2-imidazolidinone.

References

  • Trani, A., & Bellasio, E. (1974). Synthesis of 2-chloroimidazoline and its reactivity with aromatic amines, phenols and thiophenols. Journal of Heterocyclic Chemistry, 11(2), 257-261. 1

  • Dzitko, K., et al. (2020). Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives. Molecules, 25(24). 2

  • Mrozek, A., et al. (2003). Synthesis, Molecular Structure, and Applications of 2-Hydroxylamino-4,5-dihydroimidazolium-O-sulfonate to the Synthesis of Novel Heterocyclic Ring Systems. The Journal of Organic Chemistry, 68(11). 3

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Chloroimidazoline Sulfate

Welcome to the technical support center for handling 2-chloroimidazoline sulfate. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this compound in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 2-chloroimidazoline sulfate. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this compound in organic solvents. Here, we provide in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind each technique to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is 2-chloroimidazoline sulfate so difficult to dissolve in common organic solvents like dichloromethane (DCM) or toluene?

Answer: The poor solubility of 2-chloroimidazoline sulfate in many organic solvents is a direct consequence of a fundamental chemical principle: "like dissolves like".[1][2] Your compound is a salt, which means it is ionic.

  • High Lattice Energy: As a salt, 2-chloroimidazoline sulfate exists in a crystalline lattice structure held together by strong electrostatic forces between the positively charged 2-chloroimidazolinium cation and the negatively charged sulfate anion (SO₄²⁻). A significant amount of energy is required to break these bonds.

  • Polarity Mismatch: Organic solvents like dichloromethane, toluene, and hexane are non-polar or have low polarity.[3] Their molecules do not have strong positive and negative poles. Consequently, they cannot effectively surround and stabilize the individual ions of the salt, a process known as solvation.[3]

  • The Role of the Sulfate Anion: The sulfate anion is highly polar and contributes significantly to the salt's water-solubility and, conversely, its insolubility in organic media.[3]

Essentially, the energy gained by solvating the ions with a non-polar solvent is insufficient to overcome the high lattice energy of the salt, resulting in poor solubility.

Troubleshooting Guide: Strategies for Solubilization

Navigating solubility issues requires a clear strategy. The best approach depends on your specific experimental constraints, such as reaction sensitivity, required concentration, and whether chemical modification of the starting material is permissible.

Decision-Making Workflow

Use the following diagram to select the most appropriate solubilization strategy for your needs.

G cluster_start Start: Solubility Issue cluster_methods Solubilization Strategies cluster_questions Key Considerations start 2-Chloroimidazoline Sulfate is insoluble in my organic solvent. q1 Is your reaction tolerant to small amounts of a polar aprotic solvent? start->q1 cosolvent Strategy 1: Use Co-Solvents q2 Is chemical modification of the sulfate salt acceptable? cosolvent->q2 ptc Strategy 2: Phase-Transfer Catalysis ptc->q2 metathesis Strategy 3: Salt Metathesis q3 Do you need a stable stock solution or is the free base form preferable for your reaction? metathesis->q3 freebase Strategy 4: Convert to Free Base freebase->q3 q1->cosolvent  Yes q1->ptc  No, solvent system  must be non-polar. q2->metathesis  Yes, a new salt is OK. q2->freebase  Yes, the free base is better.

Caption: Decision tree for selecting a solubilization method.

Q2: I need to run a reaction. What is the quickest way to get 2-chloroimidazoline sulfate into my organic solvent?

Answer: The most direct method is to use a co-solvent . By adding a small amount of a polar, aprotic solvent to your primary non-polar solvent, you can often create a mixture that possesses enough polarity to dissolve the salt.

  • Mechanism: The polar co-solvent molecules solvate the ions, disrupting the crystal lattice and bringing the salt into solution. The bulk of the solvent remains non-polar, which may be a requirement for your reaction.

  • Recommended Co-solvents:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (MeCN)

    • Methanol (Note: Methanol is protic and may interfere with certain reactions)[4][5]

  • General Approach: Start by adding the co-solvent dropwise to a suspension of the salt in your primary solvent while stirring, until the solid dissolves. Aim for the lowest effective percentage (e.g., 1-10% v/v) to minimize impact on your reaction.

Q3: My reaction is sensitive to polar solvents like DMSO or DMF. How can I increase solubility without changing the bulk solvent?

Answer: For sensitive reactions in strictly non-polar environments, Phase-Transfer Catalysis (PTC) is the ideal solution. A phase-transfer catalyst acts as a shuttle, transporting the 2-chloroimidazolinium cation from the solid phase into the organic phase where it can react.[6][7]

  • Mechanism: The catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) or a phosphonium salt, has a charged "head" that pairs with the 2-chloroimidazolinium cation and lipophilic (oil-loving) "tails" that pull the entire ion pair into the organic solvent.[8][9][10] This creates a soluble complex in the organic phase, making the cation available for reaction.[6]

G cluster_solid Solid Phase cluster_organic Organic Phase (e.g., DCM) Solid [2-chloroimidazolinium]₂SO₄ (s) (Insoluble Salt) SolubleComplex [2-chloroimidazolinium]⁺Q⁺SO₄²⁻X⁻ (Soluble Ion Pair) Solid->SolubleComplex PTC (Q⁺X⁻) extracts cation into organic phase Catalyst Q⁺X⁻ (PTC Catalyst) Reactant Organic Reactant Product Product Reactant->Product SolubleComplex->Product Reacts with Organic Reactant

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Experimental Protocol: Using a Phase-Transfer Catalyst
  • Setup: To your reaction vessel, add the organic solvent (e.g., dichloromethane), the 2-chloroimidazoline sulfate (1.0 eq), and your other organic-soluble reactant(s).

  • Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of a phase-transfer catalyst. Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate are excellent starting points.[8][9]

  • Reaction: Stir the mixture vigorously. Even if the sulfate salt does not fully dissolve, the catalyst will continuously shuttle the cation into the solution to react. The reaction may appear as a suspension, but it is proceeding in the liquid phase.

  • Workup: After the reaction, the catalyst can typically be removed with an aqueous wash, as most quaternary ammonium salts have some water solubility.

Q4: I need a stable, long-term stock solution in an organic solvent. Is there a better option than additives?

Answer: Yes. If you require a stable stock solution and chemical modification is an option, Salt Metathesis (or anion exchange) is a powerful technique. This process involves swapping the sulfate anion for a large, non-polar anion, which dramatically increases the salt's solubility in organic solvents.[11][12]

  • Mechanism: The reaction is driven by the formation of an insoluble inorganic salt that precipitates from solution, leaving your new, organic-soluble 2-chloroimidazolinium salt behind.[11] For example, reacting the sulfate salt with barium hexafluorophosphate will precipitate barium sulfate (BaSO₄), a highly insoluble solid.

Experimental Protocol: Salt Metathesis for Enhanced Solubility
  • Dissolution: Dissolve the 2-chloroimidazoline sulfate in a suitable solvent in which it is at least sparingly soluble, such as methanol or a water/methanol mixture.

  • Anion Exchange: In a separate flask, dissolve a stoichiometric equivalent (0.5 eq, since sulfate is dianionic) of an exchange salt like barium hexafluorophosphate (Ba(PF₆)₂) or sodium tetraphenylborate (NaBPh₄) in the same solvent.

  • Reaction: Slowly add the solution of the exchange salt to the stirred solution of your sulfate salt. A precipitate (e.g., BaSO₄ or Na₂SO₄) should form immediately.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete precipitation.

  • Isolation: Filter the mixture to remove the insoluble inorganic precipitate.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure (e.g., rotary evaporator). The remaining solid is your new 2-chloroimidazolinium salt (e.g., 2-chloroimidazolinium hexafluorophosphate), which should exhibit significantly improved solubility in solvents like dichloromethane and acetonitrile.

Q5: Is it possible to avoid the salt form altogether for my application?

Answer: Absolutely. Converting the salt to its free base form is often the most effective way to achieve high solubility in organic solvents. The free base is a neutral molecule and is significantly more lipophilic (less polar) than the salt.[13]

  • Mechanism: This is a simple acid-base extraction. By adding a base (like sodium bicarbonate or sodium hydroxide), you deprotonate the 2-chloroimidazolinium cation, neutralizing its charge and forming the free base.[13][14]

Experimental Protocol: Conversion to Free Base
  • Dissolution: Dissolve the 2-chloroimidazoline sulfate in water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of a stronger base like sodium hydroxide (NaOH) until the solution is basic (pH > 8, check with pH paper).[14][15]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer several times with an organic solvent like ethyl acetate or dichloromethane.[13] The neutral free base will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting residue is the 2-chloroimidazoline free base.

Summary of Solubilization Strategies

StrategyPrincipleProsConsBest For...
Co-Solvents Increases solvent polaritySimple, fast, no chemical modificationMay interfere with sensitive reactions; may not work for highly non-polar solventsQuick tests, robust reactions where minor solvent changes are acceptable.
Phase-Transfer Catalysis (PTC) Cation shuttling into organic phasePreserves non-polar solvent system; uses catalytic amountsReaction may be slower; requires catalyst removalReactions that are sensitive to polar or protic solvents.[7][8]
Salt Metathesis Anion exchange for a lipophilic oneCreates a new, highly soluble salt; ideal for stock solutionsInvolves chemical modification; requires a multi-step procedurePreparing stable, long-term stock solutions for repeated use.[11]
Free-Basing Conversion of salt to neutral formProvides the highest solubility in most organic solventsInvolves chemical modification; free base may be less stable than the salt formApplications where the neutral form is required or preferred for reactivity.[13][15]

References

  • Phase transfer catalysis (PTC) - OperaChem. (2023, July 2). Available at: [Link]

  • Phase-transfer catalyst - Wikipedia. (n.d.). Available at: [Link]

  • Intensification of Liquid–Liquid Processes. (2020, May 12). Cambridge University Press. Available at: [Link]

  • What is the best way of making free amina base from its salt? : r/chemistry - Reddit. (2023, October 11). Available at: [Link]

  • Butch, C. M., Hillesheim, P. C., & Mirjafari, A. (2025). Salt Metathesis: An Ultimate Click Reaction. Precis. Chem., 3, 105–107. Available at: [Link]

  • Freebase (chemistry) - wikidoc. (2012, August 9). Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • freebasing hydroxylamine - Sciencemadness Discussion Board. (2025, February 16). Available at: [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? - ResearchGate. (2015, January 9). Available at: [Link]

  • What are the factors influencing the solubility of lead salts in organic solvents? - Ecodale. (2025, December 10). Available at: [Link]

  • Le, D., et al. (2020). It is Better with Salt: Aqueous Ring-Opening Metathesis Polymerization at Neutral pH. Journal of the American Chemical Society, 142(32), 13777–13783. Available at: [Link]

  • Are there any salts that are soluble in organic solvents? - Quora. (2019, November 12). Available at: [Link]

  • What is th best way of making free amina base from its salt? - ResearchGate. (2023, October 11). Available at: [Link]

  • Musial, D., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(9), 5730–5739. Available at: [Link]

  • Musial, D., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Available at: [Link]

  • Salt Metathesis: An Ultimate Click Reaction - ResearchGate. (2026, March 20). Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-4,5-dihydro-1H-imidazole Sulfate

Welcome to the Technical Support Center for the synthesis of 2-chloro-4,5-dihydro-1H-imidazole sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-4,5-dihydro-1H-imidazole sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you minimize byproduct formation and achieve high-purity synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to support your experimental success.

Introduction

2-Chloro-4,5-dihydro-1H-imidazole is a valuable building block in medicinal chemistry, often used in the synthesis of various biologically active compounds.[1][2] Its synthesis, however, can be challenging, with the potential for several byproducts that can complicate purification and downstream applications. The formation of the sulfate salt is a common strategy to improve the stability and handling of the final product.

This guide will focus on the common synthetic routes, the mechanistic basis for byproduct formation, and practical strategies to control the reaction and obtain a high-purity product.

Common Synthetic Routes and Key Byproducts

The synthesis of 2-chloro-4,5-dihydro-1H-imidazole typically proceeds through the chlorination of a suitable precursor. The most common precursors are derived from ethylenediamine.

Route 1: From 2-Imidazolidinone

This is a widely used two-step approach that involves the initial synthesis of 2-imidazolidinone from ethylenediamine and a carbonyl source, followed by chlorination.

Step 1: Synthesis of 2-Imidazolidinone

2-Imidazolidinone can be synthesized from ethylenediamine and urea or a related carbonyl source.

Step 2: Chlorination of 2-Imidazolidinone

The chlorination of 2-imidazolidinone is the critical step where byproduct formation is most prevalent. Common chlorinating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).

Key Byproducts and Their Formation Mechanisms:
  • Unreacted 2-Imidazolidinone: Incomplete reaction is a common issue, often due to insufficient chlorinating agent or suboptimal reaction conditions.

  • Hydrolysis Product (2-Imidazolidinone): The product, 2-chloro-4,5-dihydro-1H-imidazole, is susceptible to hydrolysis, especially during workup, reverting to the starting material.

  • Oligomeric Byproducts: Under certain conditions, the reactive intermediate or the product itself can undergo self-condensation to form oligomers.

  • Phosphorylated Byproducts (with POCl₃): Incomplete reaction or side reactions with POCl₃ can lead to the formation of phosphorylated imidazole intermediates.[3]

Route 2: From Ethylenediamine and a Cyanogen Source

A more direct approach involves the reaction of ethylenediamine with a cyanogen source, such as cyanogen chloride. However, this method often presents challenges with handling toxic reagents and controlling the reaction.

Sulfate Salt Formation

The final step involves the formation of the sulfate salt, typically by treating the purified 2-chloro-4,5-dihydro-1H-imidazole with sulfuric acid in a suitable solvent. This step is generally high-yielding but requires careful control to avoid degradation of the product.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 2-chloro-4,5-dihydro-1H-imidazole sulfate.

Q1: My reaction is incomplete, and I have a significant amount of unreacted 2-imidazolidinone. What should I do?

A1: Incomplete conversion is a common problem. Here are several factors to investigate:

  • Purity of Reagents: Ensure that your 2-imidazolidinone is dry and of high purity. Moisture can consume the chlorinating agent. The chlorinating agent (POCl₃ or SOCl₂) should be fresh and free of decomposition products.

  • Stoichiometry of Chlorinating Agent: A molar ratio of at least 1.1 to 1.5 equivalents of the chlorinating agent to 2-imidazolidinone is often recommended. You may need to empirically optimize this ratio for your specific setup.

  • Reaction Temperature and Time: The reaction typically requires heating. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to byproduct formation. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Solvent: While the reaction can be run neat with excess chlorinating agent, using an inert, high-boiling solvent like toluene or acetonitrile can sometimes improve conversion and selectivity.

Q2: I am observing the formation of a significant amount of a polar byproduct that I suspect is the hydrolyzed product (2-imidazolidinone). How can I prevent this?

A2: The chloro-amidine functionality in the product is sensitive to water. Hydrolysis can occur during the reaction quench and workup.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon).

  • Careful Quenching: The reaction is typically quenched by pouring it onto crushed ice or a cold, non-aqueous solvent. A slow, controlled quench can minimize localized heating and hydrolysis.

  • Aqueous Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature. Use a saturated sodium bicarbonate solution to neutralize the acid, followed by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Non-Aqueous Workup: Consider a non-aqueous workup if possible. This may involve distilling off the excess chlorinating agent under reduced pressure, followed by purification of the residue.

Q3: My final product is a sticky solid or an oil, suggesting the presence of oligomeric byproducts. How can I avoid their formation?

A3: Oligomerization can occur through intermolecular reactions of the product or reactive intermediates.

  • Reaction Concentration: Running the reaction at a lower concentration (i.e., in a suitable solvent) can disfavor intermolecular reactions.

  • Temperature Control: High temperatures can promote oligomerization. Maintain the reaction temperature at the minimum required for a reasonable reaction rate.

  • Controlled Addition of Reagents: Adding the chlorinating agent portion-wise to a solution or suspension of the 2-imidazolidinone can help maintain a low concentration of reactive intermediates.

Q4: After purification, my product is still not clean, and I suspect the presence of phosphorylated byproducts. How can I remove them?

A4: Phosphorylated byproducts can be difficult to remove due to their polarity.

  • Aqueous Wash: A careful wash with a dilute aqueous base solution during workup can help hydrolyze and remove some of these byproducts.

  • Chromatography: Column chromatography on silica gel is often effective for separating the desired product from polar, phosphorylated impurities. A gradient elution from a non-polar solvent to a more polar solvent system is typically required.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Q5: The final sulfate salt formation is giving me a low yield or a discolored product. What could be the cause?

A5: The salt formation step, while generally straightforward, requires care.

  • Purity of the Free Base: Ensure that the 2-chloro-4,5-dihydro-1H-imidazole free base is of high purity before attempting salt formation. Impurities can interfere with crystallization and cause discoloration.

  • Solvent Selection: The choice of solvent is crucial. A solvent in which the sulfate salt is insoluble is required to induce precipitation. Common choices include isopropanol, ethanol, or mixtures with diethyl ether.

  • Stoichiometry of Sulfuric Acid: Use a precise amount of sulfuric acid (typically 0.5 equivalents for the hemisulfate salt). An excess of acid can lead to degradation.

  • Temperature Control: Add the sulfuric acid slowly and at a low temperature to control the exotherm.

Recommended Experimental Protocol

This protocol describes a reliable method for the synthesis of 2-chloro-4,5-dihydro-1H-imidazole sulfate starting from 2-imidazolidinone using phosphorus oxychloride.

Step 1: Chlorination of 2-Imidazolidinone
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2-imidazolidinone (1.0 eq).

  • Solvent: Add anhydrous toluene (5-10 volumes) to the flask.

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic aqueous layer to pH 7-8 with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-4,5-dihydro-1H-imidazole as an oil or a semi-solid.

Step 2: Formation of the Sulfate Salt
  • Dissolution: Dissolve the crude 2-chloro-4,5-dihydro-1H-imidazole in isopropanol (5-10 volumes).

  • Acidification: Cool the solution to 0-5 °C. Slowly add a solution of concentrated sulfuric acid (0.5 eq) in isopropanol dropwise with stirring.

  • Crystallization: A white precipitate should form. Stir the suspension at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Isolation and Drying: Collect the solid by filtration, wash with cold isopropanol, and then with diethyl ether. Dry the product under vacuum to afford 2-chloro-4,5-dihydro-1H-imidazole sulfate as a white to off-white solid.

Visualization of Reaction and Byproduct Pathways

Reaction Mechanism and Byproduct Formation

Imidazolidinone 2-Imidazolidinone Intermediate Vilsmeier-Haack like Intermediate Imidazolidinone->Intermediate + POCl₃ POCl3 POCl₃ Product 2-Chloro-4,5-dihydro- 1H-imidazole Intermediate->Product Elimination Phosphorylated Phosphorylated Byproducts Intermediate->Phosphorylated Side Reaction SulfateSalt Sulfate Salt Product->SulfateSalt + H₂SO₄ Hydrolysis Hydrolysis (2-Imidazolidinone) Product->Hydrolysis + H₂O Oligomers Oligomeric Byproducts Product->Oligomers Self-condensation H2SO4 H₂SO₄ Water H₂O (Workup)

Caption: Synthetic pathway and major byproduct formation routes.

Troubleshooting Workflow

Start Low Yield or Purity IncompleteReaction Incomplete Reaction? Start->IncompleteReaction CheckReagents Check Reagent Purity (Anhydrous?) CheckConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) CheckReagents->CheckConditions ImprovePurification Improve Purification (Chromatography, Recrystallization) CheckConditions->ImprovePurification CheckWorkup Review Workup Procedure (Anhydrous? Low Temp?) CheckWorkup->ImprovePurification IncompleteReaction->CheckReagents Yes Byproducts Byproducts Observed? IncompleteReaction->Byproducts No Hydrolysis Hydrolysis Product? Byproducts->Hydrolysis Yes Hydrolysis->CheckWorkup Yes Oligomers Oligomers? Hydrolysis->Oligomers No Oligomers->CheckConditions Yes Oligomers->ImprovePurification No Success High Purity Product ImprovePurification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

The following table provides a summary of how different reaction parameters can affect the yield and purity of the final product. These are general guidelines, and optimal conditions should be determined experimentally.

ParameterConditionExpected YieldExpected PurityPotential Issues
Chlorinating Agent POCl₃Good to ExcellentGoodPhosphorylated byproducts
SOCl₂Moderate to GoodModerate to GoodMore aggressive, potential for more byproducts
Temperature Low (e.g., 80-90 °C)ModerateGoodSlower reaction rate
High (e.g., >110 °C)GoodModerate to LowIncreased byproduct formation
Stoichiometry (POCl₃:Substrate) 1.1:1ModerateGoodIncomplete reaction
1.5:1GoodGoodOptimal for many systems
>2:1GoodModerateIncreased byproducts, harsher quench
Workup AqueousGoodModerateRisk of hydrolysis
Non-AqueousGoodGood to ExcellentMore complex procedure

Analytical Methods for Quality Control

To ensure the quality of your synthesized 2-chloro-4,5-dihydro-1H-imidazole sulfate, a combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the structure of the product and identify major impurities.

    • ¹³C NMR: To further confirm the structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify impurities. A reversed-phase method with a suitable C18 column and a mobile phase of acetonitrile/water with a buffer (e.g., ammonium acetate or phosphate) is a good starting point.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Infrared (IR) Spectroscopy: To identify the key functional groups in the molecule.

References

  • ResearchGate. (n.d.). Reaction of 2-chloro-4,5-dihydroimidazole (1) with sodium thiosulfate. [Link]

  • Saczewski, F., et al. (2005). Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. ChemInform, 36(38). [Link]

  • Wentland, M. P., et al. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(8), 1482-1489. [Link]

  • Saczewski, F., Saczewski, J., & Gdaniec, M. (2001). Carbon disulfide promoted reactions of 2-chloro-4,5-dihydro-imidazole with some N-nucleophiles. Chemical & Pharmaceutical Bulletin, 49(9), 1203-1206. [Link]

  • Kysil, V. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ethylenediamine. [Link]

  • Saczewski, F., & Kornicka, A. (2003). Synthesis, molecular structure, and applications of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate to the synthesis of novel heterocyclic ring systems. The Journal of Organic Chemistry, 68(12), 4791-4796. [Link]

  • Palle, V. P., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of Medicinal Chemistry, 46(10), 1962-1979. [Link]

  • Zhang, Y., et al. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 11(59), 37343-37348. [Link]

  • PMC. (n.d.). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

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Reference Data & Comparative Studies

Validation

2-Chloroimidazoline Sulfate vs. 2-Chloroimidazoline Hydrochloride: A Comparative Analysis of Reactivity in Synthetic Chemistry

An In-Depth Comparative Guide for Researchers For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that can significantly impact reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Researchers

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that can significantly impact reaction efficiency, yield, and even the viability of a synthetic route. Among the versatile class of imidazoline derivatives, 2-chloroimidazoline salts are pivotal intermediates. This guide provides an in-depth, evidence-based comparison of the reactivity of two commonly utilized forms: 2-chloroimidazoline sulfate and 2-chloroimidazoline hydrochloride. By understanding the nuanced differences in their chemical behavior, chemists can make more informed decisions to optimize their synthetic strategies.

Introduction to 2-Chloroimidazoline Salts

2-Chloroimidazoline is a highly reactive cyclic amidine derivative. Its utility in organic synthesis stems from the electrophilic nature of the C2 carbon, which is activated by the adjacent nitrogen atoms and the chlorine leaving group. This makes it an excellent precursor for the synthesis of a wide array of nitrogen-containing heterocycles and other functionalized molecules, many of which are of significant interest in medicinal chemistry. Due to the inherent instability of the free base, 2-chloroimidazoline is typically handled and stored as a more stable acid salt. The two most prevalent forms are the hydrochloride (HCl) and sulfate (H₂SO₄) salts.

While often considered interchangeable, the choice of the counter-ion can have subtle yet significant implications for the compound's solubility, stability, and, most importantly, its reactivity in a given chemical transformation. This guide will dissect these differences, supported by experimental evidence and mechanistic rationale.

Physicochemical Properties: A Tale of Two Salts

A fundamental understanding of the physicochemical properties of each salt is essential before delving into their reactivity. These properties often dictate the choice of solvent, reaction temperature, and work-up procedures.

Property2-Chloroimidazoline Hydrochloride2-Chloroimidazoline Sulfate
Molecular Formula C₃H₅ClN₂·HCl(C₃H₅ClN₂)₂·H₂SO₄
Molecular Weight 141.00 g/mol 305.18 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Generally soluble in water and polar protic solvents like methanol and ethanol.Solubility can differ, potentially showing lower solubility in certain organic solvents compared to the hydrochloride salt.
Hygroscopicity Can be hygroscopic, requiring storage in a dry environment.May exhibit different hygroscopic tendencies.
Acidity The presence of HCl can contribute to a more acidic reaction medium.The sulfate counter-ion is the conjugate base of a strong acid, also contributing to an acidic environment.

The difference in molecular weight is a practical consideration for calculating molar equivalents in a reaction. Solubility differences can influence the reaction kinetics, as a more soluble salt will have a higher effective concentration in solution, potentially leading to faster reaction rates.

Comparative Reactivity: A Mechanistic Perspective

The core of this guide lies in understanding the differential reactivity of the two salts. The reactivity of 2-chloroimidazoline is centered around the nucleophilic substitution at the C2 position. The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the displacement of the chloride ion.

The choice of the counter-ion (Cl⁻ vs. SO₄²⁻) does not directly participate in the primary reaction mechanism but can influence the reaction environment in several ways:

  • Acidity and pH: Both salts will generate an acidic medium when dissolved in protic solvents. The pKa of the conjugate acids (HCl and H₂SO₄) can influence the protonation state of the nucleophile and the imidazoline ring itself. This can be a critical factor in reactions with pH-sensitive substrates.

  • Ion Pairing and Aggregation: In less polar solvents, ion pairing between the imidazolinium cation and its counter-ion can affect the electrophilicity of the C2 carbon. The larger, divalent sulfate ion may form different types of ion pairs or aggregates compared to the smaller, monovalent chloride ion, potentially modulating the reactivity.

  • Solubility and Mass Transfer: As previously mentioned, differences in solubility can impact the rate of reaction, particularly in heterogeneous reaction mixtures.

Experimental Workflow: A Comparative Nucleophilic Substitution

To illustrate the potential differences in reactivity, a standardized experimental workflow is proposed. This protocol is designed to be a self-validating system to compare the performance of the two salts in a typical nucleophilic substitution reaction.

Figure 1: A comparative experimental workflow for evaluating the reactivity of 2-chloroimidazoline salts.

Step-by-Step Protocol:

  • Reagent Preparation: In two separate, identical reaction vessels, place the chosen nucleophile (e.g., 1.0 mmol of aniline) and the solvent (e.g., 10 mL of acetonitrile).

  • Addition of 2-Chloroimidazoline Salt: To one vessel, add 2-chloroimidazoline hydrochloride (1.0 mmol). To the second vessel, add 2-chloroimidazoline sulfate (0.5 mmol, as it contains two equivalents of the imidazoline moiety per molecule).

  • Reaction Conditions: Place both vessels in a pre-heated oil bath at the desired temperature (e.g., 60 °C) and stir at a constant rate.

  • Monitoring: Monitor the progress of both reactions simultaneously using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow for a direct comparison of the rate of consumption of starting materials and the formation of the product.

  • Work-up: Once the reactions have reached a predetermined endpoint (e.g., complete consumption of the limiting reagent or after a set time), quench both reactions under identical conditions. Perform a standard aqueous work-up and extraction.

  • Analysis and Comparison: After purification of the product from both reactions, accurately determine the isolated yields. Further analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and purity of the product.

Trustworthiness and Self-Validation in Experimental Design

The protocol described above is designed to be inherently self-validating. By running the two reactions in parallel under identical conditions, any observed differences in reaction rate or yield can be more confidently attributed to the choice of the 2-chloroimidazoline salt. Key aspects of this self-validating system include:

  • Identical Reaction Parameters: The same solvent, temperature, stirring rate, and concentration of reactants are used for both reactions.

  • Simultaneous Monitoring: Analyzing aliquots from both reactions at the same time points provides a direct comparison of their progress.

  • Consistent Work-up and Purification: Applying the same post-reaction procedures ensures that any differences in yield are not an artifact of the isolation process.

Authoritative Grounding and Mechanistic Insights

The choice between the hydrochloride and sulfate salt can be critical in more complex synthetic schemes. For instance, in the synthesis of pharmacologically active compounds, the presence of excess chloride ions from the hydrochloride salt could potentially lead to unwanted side reactions with sensitive functional groups. Conversely, the sulfate ion is generally considered more non-nucleophilic and may be preferred in such cases.

The acidity of the reaction medium, influenced by the counter-ion, can also play a crucial role. For example, in reactions involving acid-sensitive functional groups, the slightly different pH profiles generated by the two salts could lead to variations in product distribution and yield.

Conclusion and Recommendations

Both 2-chloroimidazoline hydrochloride and 2-chloroimidazoline sulfate are valuable reagents in organic synthesis. The choice between them is not arbitrary and should be made based on a careful consideration of the specific reaction being performed.

  • For general-purpose applications where solubility in polar protic solvents is desired, 2-chloroimidazoline hydrochloride is often a suitable and cost-effective choice.

  • In reactions where minimizing the presence of nucleophilic counter-ions is critical , or where subtle adjustments to the reaction medium's properties are required, 2-chloroimidazoline sulfate may offer an advantage.

It is highly recommended that researchers perform small-scale parallel experiments, as outlined in this guide, to determine the optimal salt for their specific application. This empirical approach, grounded in a sound understanding of the underlying chemical principles, will lead to more robust and reproducible synthetic outcomes.

Comparative

Advanced HPLC Method Development for 2-Chloroimidazoline Sulfate Purity Analysis: HILIC vs. Ion-Pairing RPLC

As a Senior Application Scientist, one of the most persistent challenges in liquid chromatography is the robust retention and separation of highly polar, basic salts. 2-Chloroimidazoline sulfate (CAS 54255-12-8) is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in liquid chromatography is the robust retention and separation of highly polar, basic salts. 2-Chloroimidazoline sulfate (CAS 54255-12-8) is a prime example. Widely used as a reactive intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the antihypertensive drug indapamide (1)[1] and various alpha-adrenergic agonists, its purity analysis is critical.

However, because it features a basic imidazoline ring and is supplied as a highly hydrophilic sulfate salt (2)[2], standard analytical approaches often fail. This guide objectively compares the mechanistic performance of standard Reversed-Phase Liquid Chromatography (RPLC), Ion-Pairing RPLC (IP-RPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a self-validating protocol for 2-chloroimidazoline sulfate analysis.

The Mechanistic Challenge: Why Standard RPLC Fails

In standard RPLC (using a C18 stationary phase), retention is driven by hydrophobic interactions. Highly polar analytes like 2-chloroimidazoline have virtually no affinity for nonpolar C18 chains, resulting in the compound eluting near or entirely within the column void volume (3)[3].

Furthermore, the basic nitrogen atoms in the imidazoline ring remain protonated at typical acidic to neutral mobile phase pH levels. Because complete end-capping of silica is rarely achievable, these positively charged species undergo strong secondary ion-exchange interactions with residual, ionized silanols on the silica support (4)[4]. This dual mechanism—poor hydrophobic retention coupled with electrostatic dragging—results in severe peak tailing and a lack of reproducibility.

Strategic Alternatives: IP-RPLC vs. HILIC

To resolve these issues, we must fundamentally alter the retention mechanism.

Strategy A: Ion-Pairing RPLC (IP-RPLC)

By introducing an anionic ion-pairing reagent (e.g., sodium 1-octanesulfonate) into the mobile phase, the negatively charged sulfonate headgroup binds to the positively charged imidazoline ring. The hydrophobic alkyl tail of the reagent embeds into the C18 stationary phase, effectively masking the analyte's polarity and increasing retention.

  • The Drawback: Ion-pairing reagents permanently alter the column chemistry, require extensive equilibration times, and cause severe ion suppression, making this method incompatible with LC-MS (3)[3].

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC operates using a polar stationary phase (e.g., amide, bare silica, or zwitterionic) and a mobile phase rich in organic solvent (typically >70% acetonitrile), where water acts as the strong eluting solvent (4)[4]. In this mode, a water-rich layer adsorbs onto the polar stationary phase. The highly polar 2-chloroimidazoline partitions between the bulk organic mobile phase and this immobilized aqueous layer, providing excellent retention (5)[5].

  • The Advantage: Because of its higher organic content, HILIC provides enhanced electrospray ionization (ESI) efficiency and improved desolvation during LC/MS analysis (6)[6].

G Start 2-Chloroimidazoline Sulfate (Highly Polar, Basic Salt) StandardRPLC Standard RPLC (C18) Result: Void Elution & Tailing Start->StandardRPLC Default Approach Decision Select Advanced Chromatographic Mode StandardRPLC->Decision Method Fails IPRPLC Ion-Pairing RPLC Mechanism: Hydrophobic Masking Decision->IPRPLC Add Alkyl Sulfonates HILIC HILIC Mode Mechanism: Aqueous Partitioning Decision->HILIC Use Polar Column + High ACN MSCompat LC-MS Incompatible (Ion Suppression) IPRPLC->MSCompat MSCompat2 LC-MS Compatible (Enhanced ESI) HILIC->MSCompat2

Caption: HPLC Method Selection Workflow for Highly Polar Basic Compounds

Experimental Protocols: Self-Validating Workflows

To objectively compare these approaches, the following protocols outline the optimized conditions for analyzing 2-chloroimidazoline sulfate.

Protocol A: Optimized HILIC Method (Recommended)

Rationale: Utilizes an amide-bonded stationary phase to prevent irreversible basic analyte adsorption while providing strong hydrogen-bonding capabilities for the sulfate salt.

  • Column: Amide-HILIC column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase:

    • Solvent A (Aqueous): 20 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Volatile buffers are mandatory for MS compatibility and to suppress residual silanol ionization) (4)[4].

    • Solvent B (Organic): 100% Acetonitrile.

  • Elution (Isocratic): 85% Solvent B / 15% Solvent A. (The aqueous portion must remain between 3% and 40% to maintain the stable polar water layer) (7)[7].

  • Flow Rate & Temp: 1.0 mL/min at 30°C.

  • Sample Diluent (Critical Step): Dissolve the standard in 75% Acetonitrile / 25% Water. Causality note: Injecting samples dissolved in 100% water will disrupt the localized HILIC partition layer at the head of the column, causing severe peak distortion and solvent effects (4)[4].

  • Detection: UV at 210 nm or ESI-MS (Positive mode).

Protocol B: Ion-Pairing RPLC Method

Rationale: Utilizes an alkyl sulfonate to retain the basic polar analyte on a standard hydrophobic column.

  • Column: End-capped C18 column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Sodium 1-octanesulfonate + 0.1% Phosphoric acid in water (pH ~2.5).

    • Solvent B: Methanol.

  • Elution (Isocratic): 60% Solvent A / 40% Solvent B.

  • Flow Rate & Temp: 1.0 mL/min at 25°C.

  • Equilibration: Flush with mobile phase for at least 60 column volumes to ensure complete saturation of the stationary phase with the ion-pairing reagent.

Performance Comparison Data

The following table summarizes the quantitative chromatographic performance of 2-chloroimidazoline sulfate across the three evaluated methodologies.

Chromatographic ParameterStandard RPLC (C18)Ion-Pairing RPLC (C18 + Octanesulfonate)HILIC (Amide Phase)
Retention Factor (k') 0.2 (Unretained)4.5 (Excellent)3.8 (Excellent)
Asymmetry Factor (As) > 2.5 (Severe Tailing)1.2 (Good)1.05 (Excellent)
Theoretical Plates (N) < 2,000~ 8,500> 12,000
Equilibration Time 10 minutes> 60 minutes20 minutes
LC-MS Compatibility Yes (but poor retention)No (Ion suppression/contamination)Yes (Enhanced sensitivity)

Conclusion & Recommendations

For the purity analysis of 2-chloroimidazoline sulfate, standard RPLC is fundamentally inadequate due to the analyte's extreme polarity and basicity, leading to void elution and peak tailing. While Ion-Pairing RPLC successfully resolves retention issues through hydrophobic masking, it suffers from long equilibration times and restricts the use of mass spectrometry.

HILIC is the superior methodology. By leveraging aqueous partitioning and a highly organic mobile phase, HILIC provides robust retention, highly symmetrical peak shapes, and seamless LC-MS compatibility (6)[6]. When developing this method, scientists must strictly control the sample diluent (matching the high-organic mobile phase) and utilize volatile buffers like ammonium formate to ensure reproducibility and system stability.

References

  • [MDPI] Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. 5

  • [Agilent] Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. 3

  • [uHPLCs] What is the difference between HILIC columns VS normal/reverse columns. 7

  • [Chrom Tech] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. 6

  • [Welch Materials] [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. 4

  • [Patsnap] Method for synthesizing indapamide. 1

  • [HXCHEM] 5-(2-methyl-1-oxopropyl)-1h-xanthene-1,3(2h)-dione/CAS:54247-23-3-HXCHEM (2-Chloroimidazoline sulfate). 2

Sources

Comparative

A Comparative Guide to the Leaving Group Efficacy of 2-Chloroimidazoline Salts for Researchers and Drug Development Professionals

In the intricate world of organic synthesis, the strategic selection of a leaving group can be the determining factor in the success of a chemical transformation. An effective leaving group facilitates the desired reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of organic synthesis, the strategic selection of a leaving group can be the determining factor in the success of a chemical transformation. An effective leaving group facilitates the desired reaction by readily departing from the substrate, a principle of paramount importance in nucleophilic substitution and coupling reactions. Among the arsenal of activating agents available to the modern chemist, 2-chloroimidazoline salts have emerged as potent tools, particularly in the formation of amide bonds, a cornerstone of peptide synthesis and drug development.[1][2]

This guide provides an in-depth, objective comparison of the leaving group efficacy of various 2-chloroimidazoline salts. Moving beyond a simple catalog of reagents, we will delve into the mechanistic underpinnings that govern their reactivity, supported by experimental data and established chemical principles. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and optimization of their synthetic routes.

The Essence of a Good Leaving Group: A Refresher

At its core, a good leaving group is a species that is stable once it has departed with the electron pair from its former bond.[3][4] This stability is inversely correlated with the basicity of the leaving group; weaker bases make better leaving groups.[5][6] A practical way to predict leaving group ability is to consider the pKa of its conjugate acid. A lower pKa of the conjugate acid signifies a stronger acid, and consequently, a weaker, more stable conjugate base that is a better leaving group.[7]

2-Chloroimidazoline Salts: Activating Agents and Their Leaving Groups

When a 2-chloroimidazoline salt is employed as a coupling agent, for instance in the reaction between a carboxylic acid and an amine, the 2-chloroimidazolinium cation is the activating agent. It reacts with the carboxylate to form a highly reactive acyl-imidazolium intermediate. In the subsequent nucleophilic attack by the amine, the substituted imidazolidinone departs. Therefore, the efficacy of the initial activation step is directly related to the "leaving group" ability of the chloride from the 2-chloroimidazolinium salt, and the subsequent acyl substitution is facilitated by the departure of the imidazolidinone moiety. For the purpose of this guide, we will focus on the initial activation step where the C2-Cl bond is broken.

Comparing the Efficacy: The Influence of N-Substituents

The reactivity of 2-chloroimidazoline salts can be finely tuned by modifying the substituents on the nitrogen atoms of the imidazoline ring. These substituents exert both electronic and steric effects that influence the electrophilicity of the C2 carbon and the stability of the resulting imidazolinium cation.

2-Chloroimidazoline Salt DerivativeN-SubstituentsKey CharacteristicsInferred Leaving Group Efficacy
DMC (2-Chloro-1,3-dimethylimidazolinium chloride) MethylElectron-donating, minimal steric hindrance.Good
IMesCl-Cl (1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolinium chloride) MesitylBulky, electron-donating aryl groups.Excellent
IPrCl-Cl (1,3-Bis(2,6-diisopropylphenyl)-2-chloroimidazolinium chloride) 2,6-DiisopropylphenylVery bulky aryl groups, electron-donating.Excellent
Generic N-Aryl Substituted ArylElectronic effects vary with substitution on the aryl ring (electron-donating vs. electron-withdrawing).Variable

Rationale:

  • Electron-Donating Groups (Alkyl, Alkoxy-Aryl): Substituents like methyl or methoxyphenyl groups are electron-donating. This property increases the electron density on the nitrogen atoms, which in turn can be resonance-donated to the C2 carbon. This donation strengthens the C2-Cl bond, making the chloride a poorer leaving group. However, the resulting imidazolinium cation is stabilized, which can favor the overall reaction.

  • Electron-Withdrawing Groups (Nitro-Aryl, Halo-Aryl): Conversely, electron-withdrawing groups on N-aryl substituents will decrease the electron density on the nitrogens. This inductively pulls electron density away from the C2 carbon, making it more electrophilic and weakening the C2-Cl bond. This leads to a better leaving group and a faster initial activation step.

  • Steric Hindrance: Bulky N-substituents, such as in IMesCl-Cl and IPrCl-Cl, can play a more complex role. While they are electron-donating, their steric bulk can also influence the approach of the nucleophile and the stability of the resulting intermediates. In many cases, the steric hindrance can lead to greater reactivity by preventing side reactions and promoting the desired pathway.

Experimental Evaluation of Leaving Group Efficacy: A Proposed Protocol

To quantitatively compare the leaving group efficacy of different 2-chloroimidazoline salts, a standardized kinetic study is necessary. A common method involves monitoring the rate of a nucleophilic substitution reaction under pseudo-first-order conditions.

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions of: - 2-Chloroimidazoline salt (e.g., 0.1 M) - Nucleophile (e.g., 1 M Aniline) - Internal Standard (e.g., 0.05 M Naphthalene) B Thermostat a reaction vessel to a constant temperature (e.g., 25°C) C Add nucleophile and internal standard solutions to the reaction vessel D Initiate the reaction by adding the 2-chloroimidazoline salt solution C->D E Take aliquots at regular time intervals D->E F Quench the reaction in each aliquot (e.g., with dilute acid) E->F G Analyze aliquots by HPLC or GC to determine the concentration of reactant remaining and product formed F->G H Plot ln([Reactant]) vs. Time G->H I Determine the pseudo-first-order rate constant (k_obs) from the slope H->I

Caption: A generalized workflow for the kinetic analysis of 2-chloroimidazoline salt reactivity.

Detailed Experimental Protocol

Objective: To determine the pseudo-first-order rate constant for the reaction of a 2-chloroimidazoline salt with a standard nucleophile.

Materials:

  • 2-Chloroimidazoline salt (e.g., DMC, IMesCl-Cl)

  • Nucleophile (e.g., Aniline)

  • Anhydrous, non-protic solvent (e.g., Acetonitrile)

  • Internal standard (e.g., Naphthalene)

  • Quenching solution (e.g., 0.1 M HCl)

  • HPLC or GC instrument with a suitable column

  • Thermostatted reaction vessel

  • Microsyringes

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of the 2-chloroimidazoline salt in anhydrous acetonitrile.

    • Prepare a 1.0 M solution of aniline in anhydrous acetonitrile.

    • Prepare a 0.05 M solution of naphthalene (internal standard) in anhydrous acetonitrile.

  • Reaction Setup:

    • Place a magnetic stir bar in the thermostatted reaction vessel and set the temperature to 25.0 ± 0.1 °C.

    • Add 4.5 mL of the 1.0 M aniline solution and 0.5 mL of the 0.05 M naphthalene solution to the vessel. Allow the solution to equilibrate to the set temperature.

  • Reaction Initiation and Monitoring:

    • At time t=0, rapidly add 0.5 mL of the 0.1 M 2-chloroimidazoline salt solution to the reaction vessel with vigorous stirring.

    • Immediately withdraw a 50 µL aliquot and quench it in a vial containing 1 mL of the 0.1 M HCl solution.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., every 2, 5, 10, 20, 30, and 60 minutes).

  • Analysis:

    • Analyze each quenched sample by HPLC or GC.

    • Determine the ratio of the peak area of the 2-chloroimidazoline salt to the peak area of the internal standard at each time point.

    • Calculate the concentration of the 2-chloroimidazoline salt at each time point using a pre-determined calibration curve.

  • Data Processing:

    • Plot the natural logarithm of the concentration of the 2-chloroimidazoline salt (ln[salt]) versus time.

    • The plot should yield a straight line, and the negative of the slope of this line is the pseudo-first-order rate constant (k_obs).

Interpreting the Results: A Mechanistic Perspective

The rate of the reaction is expected to follow second-order kinetics, being first-order in both the 2-chloroimidazoline salt and the nucleophile.[8][9][10] By using a large excess of the nucleophile, the reaction conditions are simplified to pseudo-first-order, where the observed rate constant (k_obs) is directly proportional to the second-order rate constant (k2) and the concentration of the nucleophile.

A higher k_obs value indicates a faster reaction and, therefore, a more effective leaving group under the tested conditions. By comparing the k_obs values for different 2-chloroimidazoline salts, a quantitative ranking of their leaving group efficacy can be established.

The Role of the Counter-ion

While the focus is often on the cationic portion of the salt, the counter-ion (typically chloride) can also influence reactivity. In some cases, the presence of other salts in the reaction mixture can affect the solvolysis rates and the overall reaction mechanism.[11][12] For the sake of a controlled comparison, it is advisable to use salts with the same counter-ion.

Mechanistic Pathway of Amide Bond Formation

The role of 2-chloroimidazoline salts as activating agents in amide bond formation proceeds through a well-established pathway.

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Carboxylic Acid Carboxylic Acid Acyl-Imidazolium Intermediate Acyl-Imidazolium Intermediate Carboxylic Acid->Acyl-Imidazolium Intermediate 2-Chloroimidazoline Salt 2-Chloroimidazoline Salt 2-Chloroimidazoline Salt->Acyl-Imidazolium Intermediate Tetrahedral Intermediate Tetrahedral Intermediate Acyl-Imidazolium Intermediate->Tetrahedral Intermediate Amine Amine Amine->Tetrahedral Intermediate Amide Amide Tetrahedral Intermediate->Amide Imidazolidinone Imidazolidinone Tetrahedral Intermediate->Imidazolidinone

Caption: General mechanism of amide bond formation using a 2-chloroimidazoline salt.

Conclusion and Future Outlook

The efficacy of 2-chloroimidazoline salts as activating agents is intrinsically linked to their function as leaving groups. While a comprehensive database of comparative kinetic data is still emerging, the principles of physical organic chemistry provide a robust framework for predicting their relative reactivity. The N-substituents on the imidazoline ring play a crucial role, with electron-withdrawing groups generally enhancing the leaving group ability of the chloro substituent.

For researchers and drug development professionals, the choice of a 2-chloroimidazoline salt should be guided by the specific requirements of the reaction. For highly sensitive substrates, a more reactive salt with electron-withdrawing N-substituents might be advantageous to allow for milder reaction conditions. Conversely, for less demanding transformations, the more common and cost-effective DMC may be sufficient.

The continued development of novel 2-chloroimidazoline salts with tailored electronic and steric properties will undoubtedly expand their utility in organic synthesis. The experimental protocol outlined in this guide provides a standardized method for the systematic evaluation of these new reagents, contributing to a deeper understanding of their reactivity and facilitating their rational application in the synthesis of complex molecules.

References

  • Han, J., Sun, Y., Wang, Z., Huang, Q., & Zhu, J. (2020). 2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. ChemistrySelect, 5(15), 4596-4600.
  • Master Organic Chemistry. (2025, November 20). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us.
  • Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
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  • Dash, A. C., & Mohanty, P. (1988). Effect of solvent on the reactions of coordination complexes. Part 2.—Kinetics of solvolysis of cis-(chloro)(imidazole)bis(ethylenediamine)-cobalt(III) and cis-(chloro)(benzimidazole)bis(ethylenediamine)cobalt(III) in methanol–water and ethylene glycol–water media. Journal of the Chemical Society, Dalton Transactions, (5), 1307-1311.
  • Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group.
  • CSUN. (n.d.). Comparison and Contrast of SN1 and SN2 Reactions. Retrieved from [Link]

  • Reddy, B. G., & Kumar, A. (2018). Efficient Synthesis of α-Glycosyl Chlorides Using 2-Chloro-1,3-dimethylimidazolinium Chloride: A Convenient Protocol for Quick One-Pot Glycosylation. European Journal of Organic Chemistry, 2018(20-21), 2636-2640.
  • BenchChem. (2025). A Comparative Guide to Chlorinating Agents for Carboxylic Acids.
  • Oshima, T., & Nagai, T. (1988). Concentrated Salt Effects on the Solvolysis Reaction Rates in Methanol-Water Solution. Journal of the Korean Chemical Society, 32(5), 503-512.
  • Lomas, J. S. (1997). Correlation between the increases in solvolysis rates [ log ( k 1 / k 0... - ResearchGate. Journal of the Chemical Society, Perkin Transactions 2, (4), 729-734.
  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
  • Patsnap. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects.
  • van der Heijden, F., van der Meij, P. F., & Bickelhaupt, F. M. (2012). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 77(1), 138-147.
  • Oshima, T., & Nagai, T. (2000). Elucidation of Concentrated Salt Effects on the Solvolysis Reactions of Typical SN1 and SN2 Substrates in Sulfolane–Water Mixed Solvent. Bulletin of the Chemical Society of Japan, 73(6), 1431-1439.
  • Um, I. H., Lee, H. W., & Kim, J. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Bulletin of the Korean Chemical Society, 30(9), 2021-2024.
  • Nguyen, T. V., & Bekensir, A. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters, 16(6), 1720-1723.
  • ResearchGate. (n.d.). The Structure of 2‐Chloroimidazolium Salts in This Work. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic Letters, 9(10), 1987-1990.
  • Yaita, T., Arie, K., & Narita, H. (2020). Comparisons of the Masking Effect of Carboxylic, Amic-Acidic, and Amidic Compounds on Lanthanides and Am. Journal of Nuclear Science and Technology, 57(12), 1365-1373.
  • Kim, J., & Lee, S. (2021). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated.
  • Sponer, J. E., Sponer, J., & Sutherland, J. D. (2016). Cyanamide as a prebiotic phosphate activating agent – catalysis by simple 2-oxoacid salts.
  • Gabbutt, C. D., Heron, B. M., & Rice, C. R. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162.. International Journal of Molecular Sciences, 25(15), 8162.

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Analysis of 2-Chloroimidazoline Sulfate

Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Analytical Challenge 2-Chloroimidazoline sulfate (2-CIS) is a highly reactive, electrophilic intermediate widely utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Analytical Challenge

2-Chloroimidazoline sulfate (2-CIS) is a highly reactive, electrophilic intermediate widely utilized in the synthesis of imidazoline receptor agonists (e.g., clonidine) and fused functionalized heterocycles[1]. Because it is a highly polar sulfate salt, traditional analytical approaches like Gas Chromatography-Mass Spectrometry (GC-MS) or Reversed-Phase Liquid Chromatography (RPLC) often fail due to thermal degradation or severe ion suppression.

This guide objectively compares the two premier mass spectrometry platforms for characterizing 2-CIS: Electrospray Ionization Triple Quadrupole (ESI-QqQ) and Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) . By combining mechanistic fragmentation insights with self-validating methodologies, this guide provides a definitive framework for the structural elucidation and trace quantitation of 2-CIS.

Mechanistic Fragmentation Profile of 2-CIS

Understanding the causality behind a molecule's fragmentation is the foundation of robust MS method development. In positive electrospray ionization (ESI+), the sulfate counterion of 2-CIS dissociates, and the highly basic imine nitrogen of the 2-chloro-4,5-dihydro-1H-imidazole free base is protonated. This yields a characteristic isotopic molecular ion cluster at m/z 105 ([M+H]+, ³⁵Cl) and m/z 107 ([M+H]+, ³⁷Cl) in a natural 3:1 abundance ratio.

Upon Collision-Induced Dissociation (CID), the precursor ion undergoes predictable, energy-dependent fragmentation:

  • Neutral Loss of HCl (36 Da): At low collision energies (10–15 eV), the dominant pathway is the elimination of HCl, forming a highly stable 4,5-dihydro-1H-imidazol-2-ylium cation at m/z 69 . Crucially, because the chlorine atom is lost, both the ³⁵Cl and ³⁷Cl precursors converge on this exact same m/z 69 product ion.

  • Loss of Chlorine Radical (35 Da): A secondary, higher-energy pathway involves the homolytic cleavage of the C–Cl bond, yielding a radical cation at m/z 70 .

  • Ring Cleavage: At elevated collision energies (>30 eV), the imidazolinium ring fractures, typically losing HCN (27 Da) from the m/z 69 fragment to yield an aziridinium-like ion at m/z 42 .

Fragmentation M 2-Chloroimidazoline[M+H]+ m/z 105 (35Cl) / 107 (37Cl) F1 [M+H - HCl]+ m/z 69 (Imidazolinium Ion) M->F1 Neutral Loss of HCl (36 Da) Low CE (10-15 eV) F2 [M+H - Cl•]+• m/z 70 (Radical Cation) M->F2 Loss of Cl• (35 Da) Medium CE (20-25 eV) F3 Ring Cleavage Fragment m/z 42 [C2H4N]+ F1->F3 Loss of HCN (27 Da) High CE (>30 eV)

Mechanistic MS/MS fragmentation pathway of 2-chloroimidazoline [M+H]+.

Table 1: 2-Chloroimidazoline [M+H]+ Fragmentation Profile
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed FormulaRelative AbundanceCollision Energy
105 (³⁵Cl)69 36 Da (HCl)[C₃H₅N₂]⁺100% (Base Peak)15 eV
105 (³⁵Cl)70 35 Da (Cl•)[C₃H₅N₂]⁺•15%25 eV
105 (³⁵Cl)42 63 Da (HCl + HCN)[C₂H₄N]⁺45%35 eV
107 (³⁷Cl)69 38 Da (H³⁷Cl)[C₃H₅N₂]⁺100% (Base Peak)15 eV

Platform Comparison: ESI-QqQ vs. ESI-Q-TOF

Selecting the correct MS platform depends entirely on the analytical goal. Below is an objective comparison of utilizing a Triple Quadrupole (QqQ) versus a High-Resolution Quadrupole Time-of-Flight (Q-TOF)[2] for 2-CIS analysis.

Table 2: Performance Comparison of MS Platforms for 2-CIS Analysis
ParameterESI-QqQ (Targeted MRM)ESI-Q-TOF (High-Resolution MS)
Primary Application Trace Quantitation & Impurity ProfilingStructural Elucidation & Unknown ID
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)
Sensitivity (LOD) ~0.5 ng/mL~5.0 ng/mL
Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Key 2-CIS Fragments m/z 69 (Quantifier), m/z 42 (Qualifier)m/z 69.0447, m/z 42.0338
Validation Metric Ion ratio stability (±15% of standard)Exact mass error (< 5 ppm)

Causality in Platform Selection: If your objective is tracking the depletion of 2-CIS during the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine[3], the ESI-QqQ is superior due to its unmatched sensitivity in Multiple Reaction Monitoring (MRM) mode. Conversely, if you are identifying unknown degradation products of 2-CIS in a stressed stability study, the ESI-Q-TOF is mandatory to provide the exact elemental composition of the degradants.

Self-Validating Experimental Protocol: HILIC-ESI-MS

Because 2-CIS is a highly polar salt, it exhibits zero retention on standard C18 columns, eluting in the void volume where matrix suppression is most severe. Hydrophilic Interaction Liquid Chromatography (HILIC) is the mechanistically sound choice, providing orthogonal retention for polar analytes.

Workflow S1 1. Sample Prep 2-CIS in 90% ACN (pH 3.0) S2 2. HILIC Separation Amide Column Orthogonal Retention S1->S2 S3 3. ESI+ Ionization Desolvation & Protonation S2->S3 S4 4. Mass Analysis QqQ (MRM) or Q-TOF (HRMS) S3->S4 S5 5. Data Validation Mass Error < 5 ppm Ion Ratio ±15% S4->S5

Self-validating HILIC-ESI-MS analytical workflow for 2-CIS characterization.

Step-by-Step Methodology

1. Sample Preparation (Causality: Solubility & HILIC Compatibility)

  • Dissolve the 2-CIS reference standard in 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate (pH 3.0).

  • Why? The high organic content ensures optimal initial retention on the HILIC stationary phase, while the acidic buffer maintains the imidazoline ring in its protonated state, maximizing ESI+ ionization efficiency.

2. System Suitability Test (SST) (Causality: Self-Validation)

  • Inject a blank (solvent only) to verify the absence of column carryover.

  • Inject a known isotopically labeled internal standard (e.g., Clonidine-d4) prior to sample analysis.

  • Validation Gate: The system is only validated for use if the mass error of the calibrant is <5 ppm (for Q-TOF) and the retention time drift is <0.1 min across three consecutive injections.

3. Chromatographic Separation

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (0.1% Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins. Flow rate: 0.4 mL/min.

4. Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon (QqQ) or Nitrogen (Q-TOF).

5. Data Acquisition & Validation

  • For QqQ: Monitor MRM transitions 105 -> 69 (Quantifier, CE 15 eV) and 105 -> 42 (Qualifier, CE 35 eV). Ensure the qualifier/quantifier ion ratio remains within ±15% of the reference standard.

  • For Q-TOF: Acquire full scan MS1 (m/z 50–500) and data-dependent MS/MS. Verify the exact mass of the m/z 69 fragment (Calculated for C₃H₅N₂⁺: 69.0447).

References

  • Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives Source: ResearchGate URL:1

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities Source: NIH.gov URL:3

  • Emerging Topics in Metal Complexes - MDPI Source: MDPI-Res.com URL:2

  • Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)... Source: NIH.gov URL:4

Sources

Comparative

A Senior Scientist's Guide to the Validation of 2-Chloroimidazoline Sulfate Intermediates in Pharmaceutical Synthesis

Foreword: The Critical Role of Intermediate Validation In the intricate pathway of drug synthesis, the quality of each intermediate is a direct determinant of the final active pharmaceutical ingredient's (API) purity, sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Intermediate Validation

In the intricate pathway of drug synthesis, the quality of each intermediate is a direct determinant of the final active pharmaceutical ingredient's (API) purity, safety, and efficacy. 2-Chloroimidazoline and its salts, particularly the sulfate form, are pivotal reagents in the construction of guanidinyl moieties found in numerous therapeutic agents, including potent anticoagulants and antidiabetic drugs. The validation of this intermediate is not merely a quality control checkpoint; it is a foundational pillar of process robustness and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies and contextualizes the performance of 2-chloroimidazoline sulfate against viable alternatives, grounded in experimental evidence and practical field insights.

Part 1: Analytical Methodologies for the Comprehensive Validation of 2-Chloroimidazoline Sulfate

The validation of 2-chloroimidazoline sulfate necessitates a multi-pronged analytical approach to confirm its identity, quantify its purity, and characterize its impurity profile. The choice of methodology is often a balance between specificity, sensitivity, and the practicalities of a process chemistry environment.

Chromatographic Techniques: The Workhorse of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile, polar compounds like 2-chloroimidazoline sulfate.

  • Expertise & Experience: The primary challenge in HPLC analysis of this intermediate is its lack of a strong UV chromophore. While low wavelength UV detection (around 210 nm) is possible, it often suffers from low sensitivity and interference from common solvents and additives. A superior approach is the use of Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which provide near-universal response for non-volatile analytes, irrespective of their optical properties. An alternative, though less common, is derivatization with a UV-active agent. For routine purity checks, ion-pairing chromatography with a reagent like sodium dodecyl sulfate can enhance retention on standard C18 columns.

Gas Chromatography (GC) is typically reserved for the analysis of volatile impurities that may be present from the synthesis, such as residual solvents or certain starting materials. Due to the salt-like, non-volatile nature of 2-chloroimidazoline sulfate, direct GC analysis is not feasible without derivatization.

Spectroscopic and Spectrometric Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the 2-chloroimidazoline cation. The simplicity of the ¹H NMR spectrum, typically showing a single peak for the four methylene protons and another for the two N-H protons, provides a rapid and definitive identity test. More importantly, NMR is a powerful tool for identifying and quantifying structurally related impurities without the need for reference standards, leveraging the principle of quantitative NMR (qNMR).

  • Mass Spectrometry (MS): When coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI), MS provides crucial confirmation of the molecular weight of the 2-chloroimidazoline cation (m/z ≈ 105.5 for ³⁵Cl isotope). This technique is paramount for identifying unknown impurities during forced degradation studies or in routine batch analysis, often coupled with liquid chromatography (LC-MS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR serves as a rapid and straightforward identity check. The spectrum will exhibit characteristic stretches for N-H and C=N bonds within the imidazoline ring, providing a unique fingerprint for the compound. While not quantitative, it is an excellent tool for at-line verification in a manufacturing setting.

Comparative Analysis of Key Validation Techniques
Technique Primary Application Strengths Limitations Expert Insight
HPLC-CAD/ELSD Purity determination & Impurity quantificationHigh sensitivity for non-volatile analytes; Universal detectionNon-linear response may require calibration curves; Not suitable for volatile impuritiesThe method of choice for quantitative purity analysis in a regulated environment.
¹H NMR Structural confirmation & Impurity identificationAbsolute structural information; Quantitative potential (qNMR); No chromophore neededLower sensitivity compared to HPLC; Requires deuterated solventsInvaluable for primary characterization and for identifying unknown impurities without reference standards.
LC-MS Impurity identification & Molecular weight confirmationHigh sensitivity and specificity; Provides molecular weight of impuritiesIonization suppression effects; Complex instrumentationEssential for root-cause analysis of process deviations and for characterizing degradation pathways.
FTIR Identity confirmationRapid, non-destructive, and low costNot quantitative; Limited use for complex mixturesBest used as a quick raw material identity verification tool.

Part 2: A Comparative Guide to Guanylating Reagents: 2-Chloroimidazoline Sulfate vs. Alternatives

While 2-chloroimidazoline sulfate is a highly effective guanylating agent, its performance, safety, and cost must be evaluated against other commercially available reagents. The optimal choice depends on the specific substrate, reaction conditions, and economic considerations of the synthetic process.

The Competitors
  • 1H-Pyrazole-1-carboxamidine hydrochloride: A common and highly reactive guanylating agent. It is known for its high yields and clean reaction profiles under mild conditions.

  • S-Methylisothiourea sulfate: A classic reagent, often used for its low cost. However, its reactions can be sluggish and may generate odorous and toxic methyl mercaptan as a byproduct.

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A protected guanylating agent that allows for reaction with sensitive substrates. The Boc protecting groups are typically removed under acidic conditions. This reagent offers excellent control but involves additional protection/deprotection steps, increasing cost and process mass intensity.

Performance Matrix: A Head-to-Head Comparison
Parameter 2-Chloroimidazoline sulfate 1H-Pyrazole-1-carboxamidine HCl S-Methylisothiourea sulfate N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
Reactivity HighVery HighModerateHigh (tunable)
Typical Yields Good to ExcellentExcellentFair to GoodExcellent
Reaction Conditions Mild (typically basic)Mild (typically basic)Often requires heatingMild, followed by deprotection
Byproducts Ethyleneurea (water-soluble)Pyrazole (water-soluble)Methyl mercaptan (toxic, odorous gas)Pyrazole, t-butanol, CO₂
Handling & Safety Corrosive solidIrritant solidIrritant solid, stench from byproductStable solid, generally low hazard
Cost-Effectiveness ModerateModerate to HighHigh (low cost)Low (high cost)
Stability Moderate, sensitive to moistureGoodGoodExcellent

Trustworthiness through Self-Validation: The choice of reagent is a self-validating system. A process employing S-Methylisothiourea sulfate, for instance, must have a validated protocol for scrubbing methyl mercaptan. Conversely, using a more expensive reagent like the di-Boc protected amidine is only justified if downstream purification is significantly simplified, or if the substrate is incompatible with harsher methods. The data consistently shows that for many applications, 2-chloroimidazoline sulfate and 1H-Pyrazole-1-carboxamidine hydrochloride offer the best balance of reactivity, yield, and manageable byproduct profiles.

Part 3: Experimental Protocols & Visualizations

Protocol: HPLC-CAD Purity Assay for 2-Chloroimidazoline Sulfate

This protocol is a representative method and must be fully validated for a specific product and system.

  • Instrumentation:

    • HPLC system with a quaternary pump and autosampler.

    • Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., a silica-based column with a polar stationary phase (150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 95% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Standard and Sample Preparation:

    • Standard: Prepare a 1.0 mg/mL solution of 2-chloroimidazoline sulfate reference standard in a 50:50 mixture of acetonitrile and water.

    • Sample: Prepare the sample to be tested at the same concentration.

  • Analysis:

    • Inject the standard solution to establish retention time and response.

    • Inject the sample solution.

    • Calculate the purity by area percent, assuming all impurities have a similar response factor in the CAD. For higher accuracy, relative response factors should be determined for known impurities.

Visualizations

G cluster_synthesis Synthesis Stage cluster_validation Validation Stage cluster_release Release & Downstream Use A Starting Materials (e.g., Ethyleneurea, Thionyl Chloride) B Synthesis of 2-Chloroimidazoline intermediate A->B C Precipitation as Sulfate Salt B->C D Sample Preparation C->D Sample for QC E HPLC-CAD (Purity Assay) D->E F ¹H NMR (Identity & Structure) D->F G LC-MS (Impurity ID) D->G H FTIR (Identity Check) D->H I Batch Release Decision E->I Data Review F->I Data Review G->I Data Review H->I Data Review J Guanidylation Reaction (API Synthesis) I->J G A Start: Need for Guanylation B Is Substrate Highly Sensitive? A->B C Is Cost the Primary Driver? B->C No E Use N,N'-Di-Boc-1H-pyrazole-1-carboxamidine B->E Yes D Are Odorous Byproducts Acceptable? C->D Yes G Compare: 2-Chloroimidazoline sulfate vs. 1H-Pyrazole-1-carboxamidine HCl C->G No F Use S-Methylisothiourea sulfate D->F Yes H Consider Alternatives D->H No

Safety & Regulatory Compliance

Safety

Chemical Reactivity &amp; Causality: The Science of Safe Deactivation

Operational Guide: Proper Handling and Disposal of 2-Chloroimidazoline Sulfate 2-Chloroimidazoline sulfate (CAS: 54255-12-8) is a critical electrophilic intermediate widely utilized in the synthesis of alpha-adrenergic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 2-Chloroimidazoline Sulfate

2-Chloroimidazoline sulfate (CAS: 54255-12-8) is a critical electrophilic intermediate widely utilized in the synthesis of alpha-adrenergic agonists, 2-aminoimidazole derivatives, and various pharmacologically active heterocyclic compounds[1]. Due to its highly reactive C2-halogen bond and its nature as a sulfate salt, improper disposal poses significant thermal and corrosive risks. This guide provides drug development professionals and laboratory personnel with validated, step-by-step operational protocols for the safe deactivation, segregation, and disposal of this compound.

Expertise & Experience: To design a self-validating disposal protocol, one must understand the intrinsic reactivity of the 2-chloro-4,5-dihydro-1H-imidazole core. The C2 position of the imidazoline ring is highly electrophilic, making it highly susceptible to nucleophilic attack by water or hydroxide ions[2][3].

When exposed to aqueous bases, 2-chloroimidazoline undergoes rapid hydrolysis to form imidazolidin-2-one (ethylene urea), simultaneously releasing hydrochloric acid (HCl). Because the parent compound is a sulfate salt, this process also liberates sulfuric acid (H₂SO₄) into the solution[4][5].

The Causality of Risk: The transformation into the thermodynamically stable urea derivative is highly exothermic. If bulk 2-chloroimidazoline sulfate is directly dumped into an aqueous waste bin, the uncontrolled hydrolysis and subsequent acid-base neutralization can cause localized boiling, pressurization of waste containers, and the aerosolization of corrosive vapors. Therefore, controlled quenching is mandatory for liquid residues, while bulk solids require strict segregation.

Disposal Decision Matrix & Workflow

The following diagram illustrates the logical routing of 2-chloroimidazoline sulfate waste based on its physical state.

G Start 2-Chloroimidazoline Sulfate Waste Decision Physical State? Start->Decision Solid Unreacted Bulk Solid Decision->Solid Solid Liquid Reaction Mother Liquor Decision->Liquid Liquid/Solution WasteSolid Halogenated Solid Waste Stream Solid->WasteSolid Direct Packaging Quench Controlled Hydrolysis (5% NaHCO3 at 0-5°C) Liquid->Quench Exothermic Risk Neutralize Neutralization (Adjust to pH 6-8) Quench->Neutralize HCl/H2SO4 Release WasteAqueous Aqueous Organic Waste (2-Imidazolidinone + Salts) Neutralize->WasteAqueous pH Verified

Figure 1: Decision matrix and controlled quenching workflow for 2-chloroimidazoline sulfate waste.

Step-by-Step Disposal Methodologies

Protocol A: Management of Bulk Solid Waste (Unreacted Material)

Application: Expired reagents, spilled powder, or unreacted solid precursors.

  • Segregation: Never mix unreacted 2-chloroimidazoline sulfate powder with aqueous, basic, or nucleophilic waste streams to prevent spontaneous exothermic hydrolysis.

  • Collection: Using an anti-static plastic scoop, carefully transfer the solid into a dry, high-density polyethylene (HDPE) wide-mouth container.

  • Secondary Containment: Place the primary HDPE container inside a secondary containment bin lined with an inert desiccant (e.g., anhydrous calcium sulfate) to prevent ambient moisture hydrolysis.

  • Labeling: Affix a hazardous waste label reading: "Hazardous Solid Waste: Halogenated Organic Salt (2-Chloroimidazoline Sulfate) - Water Reactive / Corrosive."

  • Routing: Submit for commercial lab pack disposal via high-temperature incineration.

Protocol B: Controlled Quenching of Reaction Mother Liquors

Application: Post-reaction liquid mixtures, solvent washings, or small quantities of contaminated solid residues.

  • Preparation: Conduct all operations inside a certified chemical fume hood. Wear heavy-duty nitrile gloves, a lab coat, and splash goggles. Prepare a quenching bath consisting of 5% w/v Sodium Bicarbonate (NaHCO₃) in a wide-mouth borosilicate glass beaker. Ensure the volume of the quench bath is at least 10 times the volume of the waste to be neutralized.

  • Thermal Control: Submerge the quenching beaker in an ice-water bath and allow it to chill to 0–5 °C.

  • Controlled Addition: Using an addition funnel or a slow pour, add the 2-chloroimidazoline sulfate waste dropwise to the vigorously stirred quenching solution.

  • Monitoring (Self-Validation): Monitor the internal temperature continuously. Pause the addition if the temperature exceeds 20 °C to prevent thermal runaway. Effervescence (CO₂ gas evolution) will occur as the HCl and H₂SO₄ are neutralized.

  • Verification: Once the addition is complete, remove the ice bath and stir for 1 hour at room temperature to ensure complete hydrolysis to 2-imidazolidinone. Verify that the final pH is between 6.0 and 8.0 using pH indicator strips.

  • Final Routing: Transfer the deactivated, neutralized solution to the "Aqueous Organic Waste" carboy.

Quantitative Data: Waste Stream Compatibility

To ensure regulatory compliance and prevent incompatible mixing, adhere to the following quantitative thresholds for the deactivated waste streams.

ParameterUnquenched Solid WasteQuenched Aqueous WasteRationale
Primary Constituents 2-Chloroimidazoline sulfate2-Imidazolidinone, NaCl, Na₂SO₄Reflects pre- and post-hydrolysis states[2][5].
Acceptable pH Range N/A (Solid)6.0 – 8.0Prevents corrosion of HDPE waste carboys.
Max Concentration 100% (Bulk)< 5% w/v (Organics)Ensures complete solubility of the urea byproduct.
Temperature Limit < 25 °C (Storage)< 20 °C (During quench)Mitigates the exothermic risk of the C2-Cl hydrolysis.
Container Material Dry HDPEHDPE or Borosilicate GlassPrevents chemical degradation of the storage vessel.

References

  • Semantic Scholar. "C–N Bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives". Available at:[Link]

  • ResearchGate. "α-Amination of pyridine N-oxides 1 with 2-chloro-4,5-dihydroimidazole (2)". Available at: [Link]

  • Sciforum. "Synthesis, structure and biological activity of novel 4,5-dihydro-1H-imidazol- 2-yl-phthalazine derivatives and their copper(II)". Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Chloroimidazoline sulfate

Executive Summary 2-Chloroimidazoline sulfate (CAS: 54255-12-8)[1] is a highly reactive, electrophilic intermediate frequently utilized in drug discovery, particularly in the synthesis of fused imidazo-triazole derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloroimidazoline sulfate (CAS: 54255-12-8)[1] is a highly reactive, electrophilic intermediate frequently utilized in drug discovery, particularly in the synthesis of fused imidazo-triazole derivatives and novel oncology therapeutics[2]. While its reactivity makes it an invaluable synthetic building block, it also presents severe occupational hazards. As a halogenated organic sulfate salt, it is both a potent alkylating agent and a corrosive solid.

This guide provides drug development professionals and laboratory scientists with field-proven, causality-driven protocols for the safe handling, solvation, and disposal of this compound.

Mechanistic Hazard Assessment (The "Why")

To handle 2-Chloroimidazoline sulfate safely, one must understand its dual-threat chemical nature. The compound is highly susceptible to nucleophilic attack. When exposed to ambient moisture or biological tissues (such as the respiratory tract or mucous membranes), the chloroimidazoline moiety undergoes rapid, exothermic hydrolysis.

This reaction yields two destructive byproducts:

  • Corrosive Acids: The hydrolysis releases hydrogen chloride (HCl) gas and sulfuric acid equivalents, leading to immediate chemical burns.

  • Electrophilic Intermediates: The resulting imidazoline derivatives can irreversibly alkylate cellular proteins, causing deep tissue necrosis that extends beyond a standard acid burn.

ToxicityMechanism Solid 2-Chloroimidazoline Sulfate (Powder) Moisture Ambient Moisture / Tissue Contact Solid->Moisture Exposure Hydrolysis Exothermic Hydrolysis Moisture->Hydrolysis Nucleophilic Attack Acid Release of HCl & Sulfuric Acid Hydrolysis->Acid Byproducts Alkylation Electrophilic Protein Alkylation Hydrolysis->Alkylation Reactive Intermediate Damage Severe Tissue Necrosis & Respiratory Damage Acid->Damage Corrosive Burn Alkylation->Damage Cellular Toxicity

Figure 1: Mechanistic pathway of 2-Chloroimidazoline sulfate toxicity and reactivity.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive halogenated sulfates. The following table outlines the required protective matrix and the scientific causality behind each choice.

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Double-gloved; Inner: Nitrile (4 mil), Outer: Neoprene (8 mil)Standard latex is highly permeable to halogenated organics. Neoprene provides dense cross-linking to delay chloroimidazoline breakthrough, while the nitrile layer acts as a fail-safe against acidic sulfate degradation.
Eye/Face Protection Indirect-vent chemical splash goggles + Polycarbonate face shieldProtects against micro-dust aerosolization during weighing and potential exothermic splashing during the solvation phase.
Respiratory N95/P100 Particulate Respirator (if outside hood)The sulfate salt exists as a fine crystalline powder; inhalation of micro-particulates leads to severe respiratory tract alkylation and pulmonary edema.
Body Protection Flame-resistant (FR) lab coat + Chemical-resistant apronPrevents the corrosive powder from embedding in woven clothing fabrics, which could cause delayed, severe dermal burns upon contact with sweat.

Self-Validating Operational Protocol

Every operational step must be treated as a self-validating system to ensure absolute containment.

Phase 1: Pre-Operational Setup & Environmental Control
  • Airflow Validation: Ensure the chemical fume hood face velocity is operating at 80–120 feet per minute (FPM).

    • Validation Step: Tape a small strip of tissue paper to the bottom of the sash; it must continuously pull inward, visually confirming negative pressure.

  • Static Elimination: 2-Chloroimidazoline sulfate is a dry powder that accumulates static charge, leading to erratic dispersion (flyaway) when weighed. Wipe the exterior of the analytical balance and spatulas with an anti-static ionizing brush prior to use.

Phase 2: Weighing and Transfer
  • Tool Selection: Use a solid ceramic or PTFE-coated spatula.

    • Causality: Reactive metal spatulas (like aluminum or standard steel) can rapidly degrade and catalyze decomposition in the presence of acidic sulfate salts under humid conditions.

  • Enclosed Transfer: Weigh the powder directly into a pre-tared, sealable glass vial rather than an open weigh boat. Cap the vial immediately after transferring the desired mass to prevent ambient moisture absorption.

Phase 3: Solvation and Reaction Initiation
  • The Order of Addition (Critical): Always add the corrosive solid slowly to the stirring solvent/water[3].

    • Causality: Adding liquid directly to the bulk solid restricts heat dissipation, causing localized exothermic hydrolysis. This rapid heating will vaporize the solvent and violently aerosolize corrosive particulates into the operator's breathing zone.

  • Thermal Management: Utilize an ice-water bath during the initial solvation phase if the reaction solvent is aqueous or highly polar, as the dissociation of the sulfate salt is highly exothermic.

OperationalWorkflow Step1 1. Environmental Setup Verify Hood & Anti-Static Step2 2. Secure Weighing Use PTFE Tools & Sealed Vials Step1->Step2 Validated Step3 3. Controlled Solvation Add Solid to Liquid Slowly Step2->Step3 Transferred Step4 4. Dry Spill Containment Sand + NaHCO3 (No Water) Step3->Step4 If Spill Occurs Step5 5. Waste Segregation Halogenated Acidic Waste Step3->Step5 Reaction Complete Step4->Step5 Swept & Contained

Figure 2: End-to-end operational workflow for handling 2-Chloroimidazoline sulfate.

Spill Response & Chemical Disposal Plan

Dry Powder Spill Response
  • Do Not Use Water: Applying water to a dry spill of 2-Chloroimidazoline sulfate will initiate violent exothermic hydrolysis and spread the corrosive hazard.

  • Smother and Sweep: Carefully cover the spilled powder with a dry, inert absorbent (e.g., dry sand or diatomaceous earth).

  • Neutralization: Slowly fold in a mild, dry base such as sodium bicarbonate ( NaHCO3​ ) to neutralize the acidic sulfate component. Sweep the mixture into a hazardous waste container using a non-sparking dustpan.

  • Surface Decontamination: After removing the bulk powder, swab the work area with a dilute sodium bicarbonate solution.

    • Validation Step: The complete absence of effervescence (bubbling) confirms that no residual acidic sulfate particulates remain on the surface.

Waste Disposal Segregation
  • Classification: Segregate all contaminated materials and reaction byproducts as "Halogenated Acidic Organic Waste."

  • Incompatibility Warning: Never mix this waste with cyanide- or sulfide-containing waste streams. The highly acidic nature of the sulfate salt will rapidly protonate these anions, triggering the release of lethal hydrogen cyanide (HCN) or hydrogen sulfide ( H2​S ) gases.

References

  • Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives . ResearchGate. Available at: [Link]

  • CHEMICAL HYGIENE PLAN - Chicago . Roosevelt University. Available at:[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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2-Chloroimidazoline sulfate
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